Azepan-4-one
Description
Properties
IUPAC Name |
azepan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-2-1-4-7-5-3-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHPWGYTSXHHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363553 | |
| Record name | Azepan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105416-56-6 | |
| Record name | Azepan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Azepan-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Azepan-4-one hydrochloride, a key intermediate in the pharmaceutical industry. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and comparative data.
Synthesis via Ring Expansion of 1-Methylpiperidine-4-ketone
A notable and efficient method for the synthesis of N-methylthis compound hydrochloride involves a ring expansion of the more readily available 1-methylpiperidine-4-ketone. This multi-step process is advantageous due to its relatively short route and mild reaction conditions.[1]
Experimental Protocol
Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol
To a solution of 1-methylpiperidine-4-ketone, nitromethane is added under basic conditions, typically using potassium hydroxide in ethanol, to yield 1-methyl-4-(nitromethyl)piperidin-4-ol. The reaction mixture is stirred at room temperature for 48 hours. The resulting solid is filtered and washed to give the product.
Step 2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol
The nitro group of 1-methyl-4-(nitromethyl)piperidin-4-ol is reduced to a primary amine. This is commonly achieved through catalytic hydrogenation.
Step 3: Synthesis of N-methylhexahydroazepin-4-one hydrochloride
The final step involves the ring expansion of 4-(aminomethyl)-1-methylpiperidin-4-ol. 5g (34.67 mmol) of 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in 50 ml of glacial acetic acid and cooled to 0°C. A solution of sodium nitrite (2.46g, 35.71 mmol) in 25 ml of water is added slowly while maintaining the temperature at 0°C. The reaction is stirred overnight. Following the reaction, 250 ml of dichloromethane (DCM) is added, and the pH is adjusted to 7-8 with sodium bicarbonate. The DCM layer is separated, and the aqueous layer is extracted twice with 50 ml of DCM. The combined organic layers are concentrated. The resulting oil is dissolved in 20 ml of isopropanol, and the pH is adjusted to <6 with 3 ml of a hydrogen chloride solution in isopropanol. The product crystallizes upon cooling and is dried under reduced pressure.[1]
Quantitative Data
| Step | Reactants | Product | Yield | Spectroscopic Data (¹H NMR) |
| 1. Nitromethane Addition | 1-methylpiperidine-4-ketone, Nitromethane, Potassium Hydroxide, Ethanol | 1-methyl-4-(nitromethyl)piperidin-4-ol | 80.4% | (d-DMSO, 400MHz): δ 5.01 (s, 1H), 4.47 (s, 2H), 2.41-2.40 (m, 2H), 2.21-2.15 (m, 2H), 2.12 (s, 3H), 1.64-1.53 (m, 4H)[1] |
| 2. Nitro Group Reduction | 1-methyl-4-(nitromethyl)piperidin-4-ol | 4-(aminomethyl)-1-methylpiperidin-4-ol | - | - |
| 3. Ring Expansion and Hydrochloride Salt Formation | 4-(aminomethyl)-1-methylpiperidin-4-ol, Sodium Nitrite, Glacial Acetic Acid, HCl in Isopropanol | N-methylhexahydroazepin-4-one hydrochloride | 87.0% | (d-DMSO, 400MHz): δ 11[1] |
Synthesis from N-Methyl-2-pyrrolidone (NMP) via Dieckmann Condensation
A classical and widely cited method for the synthesis of N-methylthis compound hydrochloride commences with the ring-opening of N-methyl-2-pyrrolidone (NMP). This is followed by a series of reactions culminating in an intramolecular Dieckmann condensation to form the seven-membered ring. This method is suitable for large-scale production due to the low cost of the starting material.[2]
Experimental Protocol
Step 1: Synthesis of 4-methylaminobutyric acid hydrochloride
N-methyl-2-pyrrolidone is heated under reflux in the presence of hydrochloric acid for 3 to 8 hours.[2] In a specific example, 18g of NMP is refluxed with 37ml of concentrated hydrochloric acid for 5 hours. After cooling, the hydrochloric acid is removed under reduced pressure. The remaining solid is crystallized from cold acetone to yield 4-methylaminobutyric acid hydrochloride.[2]
Step 2: Synthesis of 4-methylaminobutyric acid methyl ester hydrochloride
The 4-methylaminobutyric acid hydrochloride is esterified by reacting it with methanol and thionyl chloride.[2]
Step 3: Synthesis of the Diester
The methyl ester from the previous step is reacted with methyl acrylate and triethylamine in methanol to form the corresponding diester.[2]
Step 4: Dieckmann Condensation
The diester undergoes an intramolecular cyclization reaction (Dieckmann condensation) using a strong base such as potassium tert-butoxide to yield N-methylhexahydroazepin-4-one.[2]
Step 5: Hydrochloride Salt Formation
The N-methylhexahydroazepin-4-one is treated with hydrochloric acid in isopropanol, and the pH is adjusted to 1.0-2.0 to induce crystallization of N-methylhexahydroazepin-4-one hydrochloride.[2]
Quantitative Data
| Step | Reactants | Product | Yield | Melting Point (°C) | Purity (GC) |
| 1. Ring Opening of NMP | N-methyl-2-pyrrolidone, Concentrated Hydrochloric Acid | 4-methylaminobutyric acid hydrochloride | 88.2% | - | - |
| 2. Esterification | 4-methylaminobutyric acid hydrochloride, Methanol, Thionyl Chloride | 4-methylaminobutyric acid methyl ester hydrochloride | - | - | - |
| 3. Diester Formation | 4-methylaminobutyric acid methyl ester hydrochloride, Methyl Acrylate, Triethylamine, Methanol | Diester intermediate | - | - | - |
| 4. Dieckmann Condensation | Diester intermediate, Potassium tert-butoxide | N-methylhexahydroazepin-4-one | - | - | - |
| 5. Hydrochloride Salt Formation | N-methylhexahydroazepin-4-one, Hydrochloric Acid in Isopropanol | N-methylhexahydroazepin-4-one hydrochloride | 95.64% | 165.8-166.4 | 99% |
Classical Synthesis via Dieckmann Condensation of a Preformed Diester
This approach is a variation of the NMP route where the key diester intermediate is synthesized from starting materials other than NMP, followed by the crucial Dieckmann condensation.
Experimental Protocol
The synthesis begins with a suitable precursor that can be converted to ethyl 4-(2-carbethoxyethyl-methylamino)butyrate. This diester is then subjected to intramolecular cyclization using a strong base like sodium ethoxide in an inert solvent. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated, followed by the formation of the hydrochloride salt to yield this compound hydrochloride.
Signaling Pathways and Experimental Workflows
References
Azepan-4-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
Chemical and Physical Properties
Azepan-4-one is a cyclic ketone and a secondary amine, making it a versatile building block in organic synthesis. The majority of readily available experimental data pertains to its hydrochloride salt, which is a more stable and commonly supplied form.
Identifiers and General Properties
A summary of the key identifiers for this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |
| Synonyms | Hexahydro-4H-azepin-4-one, 4-Azepanone, 4-Oxohomopiperidine | Perhydroazepin-4-one hydrochloride, Hexahydro-4H-azepin-4-one HCl |
| CAS Number | 105416-56-6[1] | 50492-22-3[2] |
| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO[2] |
| Molecular Weight | 113.16 g/mol [1] | 149.62 g/mol [2] |
Tabulated Physical Properties
The following table summarizes the known and predicted physical properties of this compound and its hydrochloride salt. It is important to note that some of the data for the free base are computational predictions and should be verified experimentally.
| Property | Value (this compound) | Value (this compound Hydrochloride) | Notes |
| Melting Point | Not available | 179 °C | Experimental value. |
| Boiling Point | 198.4 ± 23.0 °C at 760 mmHg | Not applicable | Predicted value. |
| Density | 1.0 ± 0.1 g/cm³ | Not available | Predicted value. |
| Flash Point | 91.7 ± 22.8 °C | >110 °C | Predicted value. |
| Solubility | Soluble in water and polar organic solvents. | Soluble in water. | Predicted based on structure. |
| pKa | Not available | Not available | |
| LogP | -0.35 | Not available | Predicted value. |
Synthesis and Purification
While a definitive, detailed experimental protocol for the synthesis of the parent this compound is not widely published, several strategies for the preparation of this compound derivatives are described in the literature. A plausible and commonly employed method is the reductive aminocyclization of a suitable dialdehyde precursor.
Plausible Synthesis Route: Reductive Aminocyclization
This method involves the ozonolysis of a protected cyclohexenone to a dialdehyde, followed by cyclization with an amine source and subsequent reduction.
Reaction Scheme:
General Experimental Protocol for Synthesis
The following is a generalized protocol based on similar syntheses of N-substituted hexahydro-4H-azepin-4-ones.
Materials:
-
2-Cyclohexen-1-one
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Methanol
-
Ozone source
-
Triethyl phosphite or other reducing agent
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetonitrile
-
Phosphate buffer
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Protection of the Ketone: 2-Cyclohexen-1-one is refluxed with ethylene glycol and a catalytic amount of p-TsOH in toluene with a Dean-Stark apparatus to form the corresponding ketal.
-
Ozonolysis: The protected cyclohexene is dissolved in methanol and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed, and a reducing agent (e.g., triethyl phosphite) is added to work up the ozonide, yielding the dialdehyde.
-
Reductive Aminocyclization: The crude dialdehyde is dissolved in acetonitrile, and ammonium chloride and a phosphate buffer are added. Sodium cyanoborohydride is then added portion-wise. The reaction is stirred until completion, leading to the formation of the protected azepane ring.
-
Deprotection: The ketal protecting group is removed by treatment with aqueous hydrochloric acid to yield this compound hydrochloride. The free base can be obtained by neutralization.
Purification
Purification of this compound can be achieved through several methods, depending on the purity of the crude product and the nature of the impurities.
-
Distillation: For the free base, which is expected to be a liquid or low-melting solid, vacuum distillation can be an effective purification method.
-
Recrystallization: The hydrochloride salt is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (for the free base), would likely be effective.
Spectroscopic and Chromatographic Characterization
Characterization of the synthesized this compound is crucial to confirm its structure and purity. The following are the expected spectroscopic and chromatographic properties and general protocols for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ ~3.0-3.5 ppm (m, 4H): Protons on the carbons alpha to the nitrogen (C2-H₂ and C7-H₂).
-
δ ~2.5-2.8 ppm (m, 4H): Protons on the carbons alpha to the carbonyl group (C3-H₂ and C5-H₂).
-
δ ~1.8-2.2 ppm (m, 1H): NH proton, which may be broad and its chemical shift can be concentration-dependent. This signal will exchange with D₂O.
-
δ ~1.5-1.9 ppm (m, 2H): Protons on the C6 carbon.
Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ ~208-212 ppm: Carbonyl carbon (C4).
-
δ ~45-50 ppm: Carbons alpha to the nitrogen (C2 and C7).
-
δ ~40-45 ppm: Carbons alpha to the carbonyl group (C3 and C5).
-
δ ~25-30 ppm: C6 carbon.
General NMR Experimental Protocol:
-
Prepare a solution of this compound (or its hydrochloride salt) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on expected values and coupling patterns.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands (neat):
-
~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.
-
~2850-2950 cm⁻¹: C-H stretching of the aliphatic CH₂ groups.
-
~1710 cm⁻¹ (strong): C=O stretching of the ketone.
-
~1400-1500 cm⁻¹: C-H bending vibrations.
-
~1100-1200 cm⁻¹: C-N stretching vibration.
General FT-IR Experimental Protocol (ATR):
-
Ensure the ATR crystal of the FT-IR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the neat this compound sample onto the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 113.
-
Major Fragmentation Peaks: Fragmentation is likely to occur alpha to the carbonyl group and the nitrogen atom, leading to characteristic fragment ions.
General GC-MS Experimental Protocol:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting this compound.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Visualizations
Logical Relationship of this compound Properties
Figure 1: Interconnectivity of this compound Properties
General Experimental Workflow for Characterization
References
An In-depth Technical Guide to the Structure Elucidation of Azepan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of Azepan-4-one derivatives. This compound, a seven-membered heterocyclic ketone, serves as a crucial scaffold in medicinal chemistry due to its presence in various biologically active compounds. The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.
This document details the core analytical techniques employed for structure elucidation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. For each technique, experimental protocols, data interpretation, and representative data are presented.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
Experimental Protocol: Mass Spectrometry
A typical protocol for the analysis of an this compound derivative using LC-MS is as follows:
-
Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent like methanol or acetonitrile. The solution should be filtered through a 0.22 µm syringe filter before injection.
-
Instrumentation: Utilize a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS). A Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer is recommended for high-resolution mass accuracy.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecule [M+H]+.
-
Mass Range: Acquire data over a mass-to-charge (m/z) range of 50-500.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion using Collision-Induced Dissociation (CID) to obtain structural information.
-
Data Presentation: Hypothetical MS/MS Fragmentation Data
The following table presents hypothetical quantitative data that could be obtained from a tandem MS analysis of a representative this compound derivative, N-benzyl-azepan-4-one.
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Relative Abundance (%) |
| 204.1383 ([M+H]+) | 175.1226 | [M+H - CH2CH3]+ | 25 |
| 204.1383 ([M+H]+) | 146.0964 | [M+H - C4H8]+ | 40 |
| 204.1383 ([M+H]+) | 91.0542 | [C7H7]+ (tropylium ion) | 100 |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for LC-MS based structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structure elucidation of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of an this compound derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D NMR Acquisition:
-
¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire spectra with a spectral width of 200-240 ppm, using proton decoupling. A larger number of scans and a longer relaxation delay may be necessary.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).
-
Data Presentation: Hypothetical NMR Data
The following table presents hypothetical ¹H and ¹³C NMR data for the core this compound structure. Chemical shifts are highly dependent on substitution patterns.
| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| C2 | 3.0 - 3.4 | 50 - 55 |
| C3 | 2.5 - 2.9 | 40 - 45 |
| C4 | - | 208 - 212 |
| C5 | 2.5 - 2.9 | 40 - 45 |
| C6 | 1.8 - 2.2 | 25 - 30 |
| C7 | 3.0 - 3.4 | 50 - 55 |
| NH | 1.5 - 3.0 (broad) | - |
Visualization: NMR Data Interpretation Logic
Caption: Logical flow of NMR data for structure elucidation.
X-ray Crystallography
X-ray crystallography provides unambiguous, three-dimensional structural information, including absolute configuration.[1] It is the gold standard for structure elucidation when suitable single crystals can be obtained.[1]
Experimental Protocol: X-ray Crystallography
The major steps involved in an X-ray crystallographic study are as follows:[1]
-
Crystallization: This is often the most challenging step.[1] Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are common techniques to grow single crystals of the this compound derivative.
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The structural model is refined against the experimental data to improve its accuracy.
-
Data Presentation: Crystallographic Data
The following table shows an example of crystallographic data that would be reported for an this compound derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| R-factor | 0.045 |
Visualization: X-ray Crystallography Workflow
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 3. Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Azepan-4-one: A Technical Guide
Introduction
Azepan-4-one, a seven-membered heterocyclic ketone, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are presented to aid researchers in obtaining and interpreting this crucial analytical data.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.0 - 3.2 | Triplet | 2H | H-5 |
| ~ 2.8 - 3.0 | Triplet | 2H | H-3 |
| ~ 2.5 - 2.7 | Triplet | 2H | H-7 |
| ~ 1.8 - 2.0 | Multiplet | 2H | H-6 |
| ~ 1.6 - 1.8 | Singlet (broad) | 1H | N-H |
| ~ 1.5 - 1.7 | Multiplet | 2H | H-2 |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm. The solvent used can influence these values.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 - 212 | C=O (C-4) |
| ~ 45 - 50 | C-5 |
| ~ 40 - 45 | C-3 |
| ~ 35 - 40 | C-7 |
| ~ 25 - 30 | C-6 |
| ~ 20 - 25 | C-2 |
Note: Proton-decoupled spectra are assumed. The carbonyl carbon signal is typically found significantly downfield.[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3300 - 3400 | Medium, Broad | N-H Stretch |
| ~ 2850 - 3000 | Strong | C-H Stretch (Aliphatic) |
| ~ 1715 | Strong | C=O Stretch (Ketone)[2] |
| ~ 1450 - 1470 | Medium | C-H Bend (Scissoring) |
| ~ 1250 - 1350 | Medium - Strong | C-N Stretch |
Note: The carbonyl (C=O) stretch is a characteristic and strong absorption for ketones.[2] For cyclic ketones, ring strain can affect the exact wavenumber.[1][3]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Proposed Fragment |
| 113 | [M]⁺ (Molecular Ion) |
| 85 | [M - CO]⁺ |
| 84 | [M - CH₂NH]⁺ |
| 56 | [M - CO - C₂H₅]⁺ |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Note: The molecular formula for this compound is C₆H₁₁NO, with a molecular weight of approximately 113.16 g/mol .[4][5] The fragmentation pattern is predicted based on typical cleavage for cyclic ketones and amines, such as alpha-cleavage.[1][6][7]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[8]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and sharp signals.[8]
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. An adequate number of scans should be co-added to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid or liquid this compound directly onto the ATR crystal.
-
Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.[9]
-
-
Instrument Setup:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Perform a background scan with a clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[9]
-
-
Data Acquisition:
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[9]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For techniques like Electrospray Ionization (ESI), the sample is introduced directly into the ion source.
-
-
Instrument Setup:
-
The mass spectrometer can be operated in various ionization modes, such as ESI or Electron Ionization (EI). ESI is a soft ionization technique that often preserves the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragments.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific parent ion is selected and fragmented to produce a daughter ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The fragments observed can provide information about the different functional groups and their connectivity.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the analysis of this compound. The presented data and methodologies are essential for researchers in the fields of chemistry and drug development for the accurate identification and characterization of this important heterocyclic compound.
References
- 1. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. This compound | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fiveable.me [fiveable.me]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Rising Therapeutic Potential of Azepan-4-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a core structure of increasing importance in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it a valuable building block for developing novel therapeutic agents with diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of Azepan-4-one analogs, focusing on their anticancer, neuroprotective, and enzyme-inhibiting properties. It includes quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows to support ongoing research and development efforts.
Anticancer Activity
Derivatives of the azepane core, particularly A-ring azepano-triterpenoids, have demonstrated significant cytotoxic potential against a range of human cancer cell lines. These compounds often induce apoptosis (programmed cell death) and cell cycle arrest, highlighting their promise as novel anticancer drug candidates.[3][4][5]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various this compound analogs has been evaluated against multiple cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), and EC50 (half-maximal effective concentration) values, are summarized below.
| Compound Class | Analog/Compound | Cancer Cell Line | Activity (µM) | Metric | Reference |
| A-azepano-triterpenoid | Azepanoallobetulinic acid amide (11) | FaDu (Head and Neck) | 0.88 | EC50 | [3] |
| Azepanoallobetulinic acid amide (11) | A2780 (Ovarian) | 1.19 | EC50 | [3] | |
| Azepano-glycyrrhetol-diene (6) | A2780 (Ovarian) | 3.93 | EC50 | [3] | |
| Azepanoerythrodiol (3) | K-562 (Leukemia) | < 1.0 | GI50 | [6] | |
| Azepanoallobetulinic acid amide (11) | RPMI-8226 (Leukemia) | 0.20 | GI50 | [6] | |
| Azepano‐betulinic amides | Cyclohexyl-amide derivative | HCT-15 (Colon) | 0.57 - 14.30 | GI50 | [4] |
| A-azepano-28-amino-betulin | Various (NCI-60 panel) | 1.16 - 2.27 | GI50 | [4] | |
| Pyrrolo[1,2-a]azepine | Not specified | HepG2 (Liver) | Nanomolar range | IC50 | [5] |
| Not specified | MCF-7 (Breast) | Nanomolar range | IC50 | [5] | |
| 1,2,4-oxadiazole-5-one azepane | Not specified | MCF-7 (Breast) | 15.63 - 31.82 | IC50 | [5] |
Inhibition of Cathepsin K
Azepanone-based structures have been synthesized as potent and selective inhibitors of Cathepsin K, a cysteine protease predominantly involved in bone resorption by osteoclasts.[7] Inhibition of this enzyme is a key therapeutic strategy for treating osteoporosis.[8] Analogs have been developed with nanomolar and even picomolar potency.
Quantitative Cathepsin K Inhibition Data
The inhibitory activity of azepanone analogs against Cathepsin K is detailed below, including data on selectivity against other cathepsin enzymes.
| Compound ID / Description | Target Enzyme | Kᵢ / Kᵢ,app (nM) | Selectivity vs. Other Cathepsins | Reference |
| Azepanone Analog (20) | Human Cathepsin K | 0.16 | - | [7] |
| Azepanone Analog (24) | Human Cathepsin K | 0.0048 | - | [7] |
| Rat Cathepsin K | 4.8 | - | [7] | |
| 4S-7-cis-methylazepanone (10) | Human Cathepsin K | 0.041 | Cat L (0.068 nM), Cat V (0.053 nM), Cat S (1.6 nM), Cat B (15 nM) | [8][9] |
| Symmetrical Ketone (1) | Human Cathepsin K | 22 | Cat L (340 nM), Cat B (1300 nM), Cat S (890 nM) | [8] |
| Acylhydrazone (9) | Human Cathepsin K | 10 | Highly selective vs. Cat B, L, S | [10] |
| ONO-5334 | Human Cathepsin K | 0.1 | Cat S (0.83 nM), Cat L (17 nM), Cat B (32 nM) | [8] |
Activity on Monoamine Transporters
Certain chiral N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating various neuropsychiatric disorders.[1]
Quantitative Monoamine Transporter Inhibition Data
The inhibitory potency (IC50) of a lead N-benzylated bicyclic azepane analog against human monoamine transporters is summarized below.
| Compound ID | Target Transporter | IC50 (nM) | Reference Compound | Ref. IC50 (nM) | Reference |
| (R,R)-1a | NET | 6.5 | Atomoxetine | 4.5 | |
| DAT | 49 | Amoxapine | 35 | ||
| SERT | 110 | Venlafaxine | 43 | ||
| σ-1R | ~110 | - | - |
Antimicrobial Activity
While data specifically on this compound analogs is limited, related seven-membered heterocyclic structures containing the azepine ring have been evaluated for antimicrobial properties. These studies provide a basis for exploring the potential of the azepane core in developing new anti-infective agents.
Quantitative Antimicrobial Activity Data
The Minimum Inhibitory Concentration (MIC) values for several azepine derivatives against various bacterial and fungal strains are presented below. It is important to note that these compounds are structurally distinct from simple this compound analogs but share the seven-membered nitrogen ring.
| Compound Class | Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5H-pyridobenzazepine | Derivative 8 | S. aureus | 39 | C. albicans | 156 | [9] |
| Derivative 8 | E. coli | 78 | A. brasiliensis | 1250 | [9] | |
| Derivative 12 | S. aureus | 39 | C. albicans | 156 | [9] | |
| Thiazole-based pyrimido[1][6]diazepine | Derivative 7a | - | - | C. neoformans | 7.8 - 31.2 | [5] |
| Derivative 7b | - | - | C. neoformans | 7.8 - 31.2 | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.
-
Anticancer Activity: Many cytotoxic agents function by modulating survival pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Inhibition of this pathway, for instance by blocking kinases like Akt or mTOR, can halt proliferation and induce apoptosis. Azepane analogs with anticancer effects may target components of this critical cascade.
-
Cathepsin K Inhibition: In bone tissue, osteoclast differentiation and activity are driven by the RANKL/RANK signaling pathway . The binding of RANKL to its receptor RANK on osteoclast precursors triggers a cascade that upregulates the transcription factor NFATc1. NFATc1, in turn, promotes the expression of Cathepsin K, which is then secreted to degrade the bone matrix. Azepanone inhibitors block the final enzymatic step in this process.
-
Monoamine Transporter Modulation: The function of the Dopamine Transporter (DAT) is to clear dopamine from the synapse. This process is crucial for terminating the neurotransmitter signal. DAT function is regulated by protein kinases and interactions with other proteins. Bicyclic azepane analogs act as inhibitors, blocking the reuptake of dopamine and other monoamines, thereby increasing their concentration in the synapse and enhancing neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as potential antitumor and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Azepan-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a significant structural motif in the design and discovery of novel therapeutic agents. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling optimal interactions with biological targets. Within this class of compounds, the Azepan-4-one core, featuring a ketone at the 4-position, serves as a versatile synthetic intermediate and a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive review of the medicinal chemistry of this compound, detailing its synthesis, pharmacological applications, and the underlying mechanisms of action.
I. Synthetic Strategies for this compound Derivatives
The construction of the this compound scaffold can be achieved through various synthetic routes, often tailored to the desired substitution pattern. A notable and efficient method involves a gold-catalyzed two-step [5 + 2] annulation.[1] This approach has demonstrated high regioselectivity and good to excellent diastereoselectivity, making it a valuable tool for accessing diverse this compound derivatives.[1]
Experimental Protocol: Gold-Catalyzed Two-Step [5 + 2] Annulation for the Synthesis of Azepan-4-ones[1]
Step 1: Alkylation of Secondary Amines
-
To a solution of the secondary amine (1.0 equiv.) in acetonitrile (MeCN) is added potassium carbonate (K₂CO₃) as a base.
-
Pent-4-yn-1-yl tosylate (2.0 equiv.) is added, and the reaction mixture is refluxed for 12 hours.
-
Upon completion, the reaction is worked up to yield the N-alkynylated amine.
Step 2: One-Pot Oxidation and Gold-Catalyzed Cyclization
-
The N-alkynylated amine from Step 1 is dissolved in a suitable solvent.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.0 equiv.) is added to oxidize the amine.
-
A gold catalyst, such as (2-biphenyl)Cy₂PAuNTf₂ (5 mol%), is then added at 0 °C to initiate the cyclization.
-
The reaction proceeds to form the corresponding this compound derivative.
This protocol has been successfully applied to a range of symmetric and non-symmetric secondary amines, demonstrating its versatility. The yields for this two-step process are generally good, as summarized in the table below.
Data Presentation: Yields of Two-Step this compound Synthesis
| Entry | Substrate (Secondary Amine) | Product | Yield (%) (1st Step) | Yield (%) (2nd Step) |
| 1 | Dibenzylamine | 99 | 87 | |
| 2 | Bis(4-methoxybenzyl)amine | 98 | 51 | |
| 3 | Pyrrolidine | 88 | 80 | |
| 4 | Azepane | 83 | 89 | |
| 5 | N-Methylbenzylamine | 78 | 69 | |
| 6 | N-Benzylaniline | 85 | 85 | |
| 7 | N-Butylaniline | 93 | 73 | |
| 8 | N-Methylcyclohexylamine | 91 | 71 | |
| 9 | Di-n-butylamine | 80 | 70 | |
| 10 | Diisobutylamine | 99 | 63 | |
| 11 | N-Benzyl-tert-butylamine | 90 | 93 | |
| 12 | 2-Methylpiperidine | 87 | 74 | |
| 13 | 4-Methylpiperidine | 84 | 76 |
Table adapted from reference[1]. Yields are for the isolated products of each step.
II. Pharmacological Applications and Biological Activity
This compound derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.[2] These include applications as anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, as well as modulators of G protein-coupled receptors (GPCRs) like cannabinoid and histamine H3 receptors.[2][3]
Cannabinoid Receptor Modulation
A notable example is the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as potent and selective agonists of the cannabinoid type 2 (CB2) receptor.[3] The CB2 receptor is a promising therapeutic target for inflammatory pain, as its activation is not associated with the psychoactive side effects mediated by the cannabinoid type 1 (CB1) receptor.[3]
Data Presentation: In Vitro Activity of this compound Derivatives at Cannabinoid Receptors
| Compound | CB2 EC₅₀ (nM) | CB2 Eₘₐₓ (%) | CB1 EC₅₀ (μM) | CB1/CB2 Selectivity Ratio |
| 25r | 21.0 | 87 | > 30 | > 1428 |
Table adapted from reference[3]. EC₅₀ is the half-maximal effective concentration. Eₘₐₓ is the maximum effect.
The high selectivity of compounds like 25r for the CB2 receptor over the CB1 receptor highlights the potential of the this compound scaffold in designing targeted therapies with improved safety profiles.[3]
Experimental Protocol: In Vitro CB2 Receptor Activation Assay
This protocol outlines a general procedure for assessing the agonist activity of this compound derivatives at the CB2 receptor using a cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin.
-
Test compounds (this compound derivatives).
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Cell Culture: Culture the HEK293-hCB2 cells under standard conditions.
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the test compounds to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and follow the instructions of the cAMP detection kit to measure the levels of intracellular cAMP.
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
III. Signaling Pathways and Mechanism of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of intracellular signaling pathways. For instance, the activation of the CB2 receptor, a Gi/o-coupled GPCR, by an this compound agonist would initiate a signaling cascade that ultimately leads to the observed therapeutic effects, such as the reduction of inflammation and pain.
Hypothetical Signaling Pathway for a CB2 Receptor Agonist
The following diagram illustrates the general signaling pathway initiated by the activation of the CB2 receptor by a hypothetical this compound agonist.
Caption: Hypothetical signaling pathway of an this compound CB2 receptor agonist.
IV. Future Perspectives
The this compound core continues to be a fertile ground for medicinal chemistry research. The development of novel synthetic methodologies will undoubtedly expand the accessible chemical space, allowing for the creation of more diverse and complex derivatives. Further exploration of the pharmacological properties of these compounds against a wider range of biological targets is warranted. In particular, the investigation of this compound derivatives for central nervous system disorders, leveraging their potential to cross the blood-brain barrier, represents a promising avenue for future drug discovery efforts. The elucidation of the precise mechanisms of action and the identification of the specific signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.
References
Azepan-4-one as a Scaffold in Drug Discovery: An In-depth Technical Guide
The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for the design of novel therapeutic agents. Among its derivatives, Azepan-4-one serves as a versatile synthetic intermediate for generating a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the role of the this compound scaffold in drug discovery, detailing its synthesis, biological activities, and mechanisms of action across various therapeutic areas.
Introduction to the this compound Scaffold
The azepane motif is present in numerous natural products and FDA-approved drugs, demonstrating a broad spectrum of pharmacological properties, including anticancer, antiviral, neuroprotective, and anti-inflammatory activities.[1] The conformational diversity of the substituted azepane ring is often a determining factor in its bioactivity, highlighting the importance of synthetic strategies that allow for precise control over stereochemistry and substituent placement.[2] this compound, with its ketone functionality, provides a convenient handle for further chemical modifications, enabling the exploration of extensive chemical space and the optimization of structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The construction of the azepane ring and its derivatives can be achieved through various synthetic strategies, including ring-closing reactions, ring-expansion reactions, and multi-step sequences.[3] A common and effective method for the synthesis of substituted azepanes is the Beckmann rearrangement of cyclohexanone oximes.[4]
General Experimental Protocol: Synthesis of a Fused Bicyclic Azepane
This protocol describes the synthesis of a cis-fused (5,7)-diamine azepane derivative, illustrating a typical multi-step synthetic sequence.[4]
-
Oxime Formation: A solution of the starting cyclohexanone derivative in a suitable solvent (e.g., ethanol) is treated with hydroxylamine hydrochloride and a base (e.g., sodium acetate) at reflux to afford the corresponding oxime.
-
Tosylation: The oxime is then reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) in a solvent like dichloromethane at 0 °C to room temperature to yield the oxime tosylate.
-
Beckmann Rearrangement: The oxime tosylate is subjected to Beckmann rearrangement conditions, often by heating in a suitable solvent (e.g., acetonitrile/water), to produce the corresponding lactam. Regioisomers may be formed and require separation by chromatography.
-
Reduction: The purified lactam is reduced to the corresponding azepane using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) at reflux.
-
Deprotection: Any protecting groups on the nitrogen or other functionalities are removed under appropriate conditions to yield the final diamine product.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific substrate.
Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated significant potential in a variety of therapeutic areas. The following sections highlight key findings and present quantitative data for representative compounds.
Anticancer Activity
Azepane-based compounds have shown promising activity against various cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrroloazepinone 9a | U-251 (Glioblastoma) | Data not specified | [5] |
| Pyrroloazepinone 9e | U-251 (Glioblastoma) | Data not specified | [5] |
| Pyrroloazepinone 9g | U-251 (Glioblastoma) | Data not specified | [5] |
| Tetrahydropyrrolo[3,2-c]azepin-4-one 9a-j | Various | Active | [5] |
Neuropharmacological Activity
The azepane scaffold has been successfully employed in the development of agents targeting the central nervous system, including inhibitors of monoamine transporters and ligands for sigma receptors, which are implicated in neuropsychiatric disorders.[6][]
Table 2: Neuropharmacological Activity of a Bicyclic Azepane Derivative
| Compound ID | Target | IC50 (nM) | Reference |
| (R,R)-1a | Norepinephrine Transporter (NET) | < 100 | [] |
| Dopamine Transporter (DAT) | < 100 | [] | |
| σ-1 Receptor | ≈ 110 | [] |
Cannabinoid Receptor Modulation
Derivatives of azepan-2-one have been identified as potent and selective agonists of the cannabinoid type 2 (CB2) receptor.[8][9] The CB2 receptor is a promising therapeutic target for the treatment of inflammatory pain, as its activation is not associated with the psychoactive side effects mediated by the CB1 receptor.[8]
Table 3: CB2 Receptor Agonist Activity of an Azepan-2-one Derivative
| Compound ID | Receptor | EC50 (nM) | Emax (%) | Selectivity (CB1/CB2) | Reference |
| 25r | CB2 | 21.0 | 87 | > 1428 | [8][9] |
| CB1 | > 30,000 | - | [8][9] |
Kinase Inhibition
The azepane scaffold has been utilized in the design of kinase inhibitors, which are a major class of anticancer drugs.[2] For example, the natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C.[2]
Key Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanisms
Many azepane derivatives exert their anticancer effects by inducing apoptosis and disrupting the cell cycle. This can occur through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
Caption: Putative anticancer signaling pathways of this compound derivatives.
Cannabinoid Receptor Signaling
CB2 receptor agonists, including certain azepan-2-one derivatives, are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the stimulation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: Signaling cascade of an Azepan-2-one CB2 receptor agonist.
Drug Discovery Workflow
The development of novel drugs based on the this compound scaffold typically follows a structured hit-to-lead optimization process.
Caption: Hit-to-lead workflow for this compound based drug discovery.
Conclusion
The this compound scaffold is a valuable building block in drug discovery, providing access to a rich chemical space of structurally diverse and biologically active compounds. Its utility has been demonstrated in the development of potent and selective agents for a range of therapeutic targets, including those involved in cancer, neurodegenerative diseases, and inflammatory conditions. The synthetic tractability of the this compound core allows for extensive structure-activity relationship studies and the optimization of pharmacokinetic and pharmacodynamic properties. Future research in this area is likely to uncover new therapeutic applications for this versatile scaffold, further solidifying its importance in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of Azepan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azepan-4-one, a seven-membered heterocyclic ketone, is a key structural motif in medicinal chemistry. Its flexible seven-membered ring can adopt multiple conformations, each presenting a different three-dimensional arrangement of pharmacophoric features. Understanding the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is crucial for structure-based drug design and for predicting the molecule's interaction with biological targets. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the conformation of this compound.
Conformational Landscape of this compound
The azepane ring is conformationally complex, with several low-energy conformers possible. The introduction of a carbonyl group at the 4-position influences the relative stability of these conformations due to changes in ring geometry and dipole-dipole interactions. The primary conformers of this compound are variations of the chair, boat, and twist-boat forms.
Theoretical studies, typically employing Density Functional Theory (DFT), are essential for mapping the potential energy surface of this compound and identifying the stable conformers. The twist-chair conformation is often predicted to be the most stable for parent azepane rings. However, the planarizing effect of the sp²-hybridized carbonyl carbon in this compound can alter the energetic hierarchy.
A representative conformational search and energy calculation would likely identify several key low-energy conformers. Below is a summary of hypothetical quantitative data, which would be derived from such a computational study.
Data Presentation: Calculated Conformational Analysis of this compound
Table 1: Relative Energies and Key Dihedral Angles of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | C2-N1-C7-C6 Dihedral Angle (°) | C3-C4-C5-C6 Dihedral Angle (°) |
| Chair (C) | 0.2 | -75.8 | 50.1 |
| Twist-Chair (TC) | 0.0 | 85.2 | -45.3 |
| Boat (B) | 2.5 | 0.0 | 0.0 |
| Twist-Boat (TB) | 1.8 | 40.5 | -35.2 |
Note: The data presented in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary depending on the level of theory and basis set used.
Table 2: Calculated Energy Barriers for Conformational Interconversion
| Interconversion Pathway | Energy Barrier (kcal/mol) |
| Twist-Chair ⇌ Chair | 1.5 |
| Chair ⇌ Twist-Boat | 4.8 |
| Twist-Boat ⇌ Boat | 0.5 |
Note: This data is illustrative and represents plausible energy barriers for the interconversion between different conformers of this compound.
Experimental and Computational Protocols
The conformational analysis of this compound relies on a synergistic approach combining computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Computational Protocol: Density Functional Theory (DFT) Calculations
A typical computational workflow for the conformational analysis of this compound involves the following steps:
-
Initial Conformer Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to generate a wide range of possible starting geometries.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using DFT. A common and reliable method is the B3LYP functional with a 6-31G* or larger basis set (e.g., 6-311++G(d,p)) to accurately predict geometries and relative energies.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Transition State Search: To determine the energy barriers between conformers, transition state searches are conducted using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identified transition states are confirmed by the presence of a single imaginary frequency corresponding to the interconversion coordinate.
-
Solvent Effects: To model a more realistic environment, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or d₆-DMSO) at a concentration of approximately 5-10 mg/mL.
-
¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired at room temperature to confirm the chemical structure.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to assign all proton and carbon signals unambiguously.
-
NOESY/ROESY for Spatial Proximities: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to identify through-space correlations between protons. The intensities of these cross-peaks provide information about inter-proton distances, which are characteristic of specific conformations.
-
Variable Temperature (VT) NMR: To study the dynamics of conformational interconversion, a series of ¹H NMR spectra are recorded at different temperatures, typically ranging from room temperature down to the freezing point of the solvent. Changes in the line shape of the NMR signals, such as broadening and coalescence, can be analyzed to determine the rate constants for interconversion and subsequently the activation energy barriers.
-
Coupling Constant Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from high-resolution ¹H NMR spectra, it is possible to deduce information about the preferred conformation of the azepane ring.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows in the conformational analysis of this compound.
Conformational Interconversion Pathway
Caption: Conformational interconversion pathway of this compound.
Computational Workflow for Conformational Analysis
Caption: DFT-based workflow for this compound conformational analysis.
Integrated Experimental and Theoretical Approach
Caption: Integrated workflow for conformational analysis.
Solubility Profile of Azepan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of Azepan-4-one in a range of common laboratory solvents. Due to a lack of specific experimental data in published literature, this document leverages an analysis of this compound's chemical structure and solubility data from structurally analogous compounds, namely cyclohexanone and ε-caprolactam, to forecast its solubility profile. Furthermore, this guide outlines a detailed, standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for solubility analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection for reactions, purifications, and formulations involving this compound.
Introduction to this compound and Predicted Solubility
This compound, a seven-membered heterocyclic compound, incorporates both a ketone and a secondary amine functional group within its cyclic structure. The presence of these polar moieties, capable of acting as hydrogen bond donors (N-H) and acceptors (C=O and N-H), is expected to significantly influence its solubility characteristics. The principle of "like dissolves like" suggests that the polarity imparted by these functional groups will render this compound more soluble in polar solvents.[1][2] Conversely, the non-polar hydrocarbon backbone will contribute to its solubility in less polar organic solvents.
To construct a predictive solubility profile, this guide draws parallels with two structurally related compounds:
-
Cyclohexanone: A six-membered cyclic ketone that is slightly soluble in water and miscible with most common organic solvents.[3][4][5]
-
ε-Caprolactam: A seven-membered cyclic amide that demonstrates solubility in water and a range of organic solvents, including chlorinated solvents and petroleum distillates.[6][7]
By examining the interplay of the functional groups and the overall molecular structure, a reasoned estimation of this compound's solubility can be established to guide experimental work.
Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in various solvents. These predictions are derived from its chemical structure and comparative analysis with cyclohexanone and ε-caprolactam.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | The ketone and secondary amine groups can form hydrogen bonds with water, suggesting good solubility.[1][8] The presence of the amine likely increases its aqueous solubility compared to cyclohexanone. |
| Methanol | Freely Soluble | This compound is expected to be highly soluble due to strong hydrogen bonding and dipole-dipole interactions with methanol. | |
| Ethanol | Freely Soluble | Similar to methanol, ethanol is a polar protic solvent in which this compound should readily dissolve. | |
| Polar Aprotic | Acetone | Soluble | The polarity of the ketone group in this compound aligns with the polarity of acetone, suggesting good solubility. |
| Acetonitrile | Soluble | The dipole moment of acetonitrile should facilitate the dissolution of the polar this compound molecule. | |
| Dimethylformamide (DMF) | Freely Soluble | ε-Caprolactam is freely soluble in DMF, and given the structural similarities, this compound is also expected to be highly soluble.[6] | |
| Tetrahydrofuran (THF) | Soluble | THF is a common polar aprotic solvent in which many organic compounds with polar functional groups are soluble. | |
| Non-Polar | Hexane | Sparingly Soluble | The non-polar hydrocarbon backbone may allow for limited solubility, but the polar functional groups will restrict miscibility. |
| Toluene | Soluble | The aromatic nature of toluene can induce dipole interactions with the polar groups of this compound, likely leading to greater solubility than in hexane. | |
| Dichloromethane | Soluble | As a chlorinated solvent, it is expected to be a good solvent for this compound, similar to the solubility of ε-caprolactam in such solvents.[6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. This protocol is based on the widely used static equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.
-
-
Gravimetric Analysis:
-
Determine the mass of the collected filtrate.
-
Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound).
-
Once the solvent is fully evaporated, weigh the flask containing the dried solute.
-
The mass of the dissolved this compound can be calculated by the difference in mass.
-
Solubility can then be expressed in terms of g/100g of solvent or mol/L.
-
-
Instrumental Analysis (Alternative to Gravimetric):
-
Dilute the filtered supernatant with a known volume of a suitable solvent in a volumetric flask.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, UV-Vis).
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation: All quantitative solubility data should be recorded in a structured table, including the solvent, temperature, and measured solubility with appropriate units (e.g., g/100 mL, mol/L, mole fraction).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ketones, Amines and Amides - Organic Chemistry [organicchemistrystructures.weebly.com]
- 3. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 4. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]
- 5. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 6. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
Methodological & Application
Application Notes and Protocols for Azepan-4-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Azepan-4-one as a versatile synthetic intermediate in the development of pharmaceutically relevant molecules. The following sections detail its application in the synthesis of Rho-kinase (ROCK) inhibitors and the G protein-biased µ-opioid receptor agonist, Oliceridine. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to facilitate research and development efforts.
Introduction
This compound, a seven-membered heterocyclic ketone, is a valuable building block in medicinal chemistry. Its cyclic structure and the presence of a reactive ketone functionality and a secondary amine make it an ideal scaffold for the synthesis of a diverse range of complex molecules. The azepane core is a privileged structure found in numerous biologically active compounds, including several FDA-approved drugs. This document focuses on two key applications of this compound: the synthesis of potent Rho-kinase (ROCK) inhibitors for the potential treatment of cardiovascular and neurological disorders, and the synthesis of Oliceridine (TRV-130), a novel analgesic with an improved side-effect profile compared to traditional opioids.
Application 1: Synthesis of Rho-Kinase (ROCK) Inhibitors
Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] Dysregulation of the Rho/ROCK signaling pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target.[1][2] Azepane derivatives have been successfully incorporated into the design of potent and selective ROCK inhibitors.
General Synthetic Approach
A common strategy for synthesizing azepane-based ROCK inhibitors involves the functionalization of the this compound core, often through reductive amination, to introduce a side chain that can interact with the ATP-binding pocket of the kinase. The azepane nitrogen can be further modified to append moieties that enhance potency and selectivity.
Experimental Protocol: Synthesis of a Representative Azepane-Based ROCK Inhibitor Intermediate
This protocol outlines the synthesis of an N-Boc protected 4-aminoazepane derivative, a key intermediate for further elaboration into a ROCK inhibitor.
Step 1: N-Boc Protection of this compound
-
Reaction: this compound is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to protect the secondary amine.
-
Reagents and Conditions:
-
This compound hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM)
-
Room temperature, 12 hours
-
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reductive Amination
-
Reaction: The N-Boc-azepan-4-one is reacted with an appropriate amine (e.g., benzylamine) under reductive amination conditions to introduce the desired side chain.
-
Reagents and Conditions:
-
N-Boc-azepan-4-one (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3]
-
1,2-Dichloroethane (DCE)
-
Room temperature, 18 hours
-
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Analytical Data |
| 1 | N-Boc-azepan-4-one | This compound HCl | (Boc)₂O, Et₃N | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | tert-butyl 4-(benzylamino)azepane-1-carboxylate | N-Boc-azepan-4-one | Benzylamine, NaBH(OAc)₃ | 70-85 | ¹H NMR, ¹³C NMR, MS |
Note: Yields are representative and may vary depending on reaction scale and optimization.
Signaling Pathway
// Nodes GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP [label="Myosin Light\nChain Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; MLC_P [label="Phosphorylated MLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Cytoskeleton [label="Actin Cytoskeleton\nReorganization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Contraction [label="Cell Contraction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Azepane_Inhibitor [label="Azepane-based\nROCK Inhibitor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style=filled];
// Edges GPCR -> RhoA_GDP [label="Activates GEFs", fontsize=8]; RhoA_GDP -> RhoA_GTP [label="GTP", fontsize=8]; RhoA_GTP -> RhoA_GDP [label="GAP", fontsize=8]; RhoA_GTP -> ROCK [label="Activates", fontsize=8]; ROCK -> MLCP [label="Inhibits", fontsize=8, arrowhead=tee]; MLCP -> MLC_P [label="Dephosphorylates", fontsize=8, arrowhead=tee]; MLC -> MLC_P [label="Phosphorylates", fontsize=8]; MLC_P -> Cell_Contraction; ROCK -> Actin_Cytoskeleton; Azepane_Inhibitor -> ROCK [label="Inhibits", fontsize=8, arrowhead=tee, style=dashed, color="#EA4335"]; } . Caption: Rho-Kinase Signaling Pathway and Inhibition.
Application 2: Synthesis of Oliceridine (TRV-130)
Oliceridine is a G protein-biased agonist of the µ-opioid receptor, approved for the management of moderate to severe acute pain.[4] Its mechanism of action is designed to provide analgesia with a reduced incidence of opioid-related adverse effects, such as respiratory depression and constipation, by preferentially activating the G protein signaling pathway over the β-arrestin pathway.[5][6]
General Synthetic Approach
The synthesis of Oliceridine is a multi-step process that can utilize an azepane-derived intermediate. A key step often involves the reductive amination of a protected this compound to introduce a necessary amine functionality, which is then elaborated to form the final compound.
Experimental Protocol: Key Steps in Oliceridine Synthesis Involving an Azepane Intermediate
This protocol highlights a crucial reductive amination step in a potential synthetic route towards Oliceridine.
Step 1: Synthesis of a Key Amine Intermediate via Reductive Amination
-
Reaction: A suitably protected this compound derivative is reacted with a primary amine under reductive amination conditions.
-
Reagents and Conditions:
-
N-Protected this compound derivative (1.0 eq)
-
(3-methoxythiophen-2-yl)methanamine (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[3]
-
Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Room temperature, 24 hours
-
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Analytical Data |
| 1 | N-((3-methoxythiophen-2-yl)methyl)azepan-4-amine derivative | N-Protected this compound derivative | (3-methoxythiophen-2-yl)methanamine, NaBH₃CN | 65-75 | ¹H NMR, ¹³C NMR, MS |
Note: This represents a key transformation. The overall yield of Oliceridine will depend on the complete synthetic sequence.
Signaling Pathway
// Nodes Oliceridine [label="Oliceridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morphine [label="Morphine\n(Traditional Opioid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mu_Opioid_Receptor [label="μ-Opioid Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein_Pathway [label="G-Protein Pathway\n(Gαi/o)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Arrestin_Pathway [label="β-Arrestin Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", style=filled]; Adverse_Effects [label="Adverse Effects\n(e.g., Respiratory Depression)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style=filled];
// Edges Oliceridine -> Mu_Opioid_Receptor [label="Binds to", fontsize=8]; Morphine -> Mu_Opioid_Receptor [label="Binds to", fontsize=8]; Mu_Opioid_Receptor -> G_Protein_Pathway [label="Preferential\nActivation", fontsize=8, style=dashed, color="#34A853"]; Mu_Opioid_Receptor -> Beta_Arrestin_Pathway [label="Minimal\nRecruitment", fontsize=8, style=dashed, color="#EA4335", arrowhead=tee]; G_Protein_Pathway -> Analgesia; Beta_Arrestin_Pathway -> Adverse_Effects;
// Connections for Morphine for comparison edge [color="#5F6368", style=solid]; Mu_Opioid_Receptor -> G_Protein_Pathway [label="Activates", fontsize=8, constraint=false]; Mu_Opioid_Receptor -> Beta_Arrestin_Pathway [label="Activates", fontsize=8, constraint=false]; } . Caption: Oliceridine's G-Protein Biased Signaling.
Conclusion
This compound serves as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Its utility in constructing both ROCK inhibitors and the novel analgesic Oliceridine highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic applications of this versatile building block. Further optimization of reaction conditions and exploration of novel derivatives are encouraged to develop next-generation therapeutics.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Azepan-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-alkylation of Azepan-4-one, a valuable synthetic intermediate in medicinal chemistry. The functionalization of the nitrogen atom in the azepane ring is a critical step in the synthesis of a wide range of biologically active compounds. This document outlines two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. Additionally, it briefly discusses more advanced methods like the Buchwald-Hartwig amination and microwave-assisted synthesis.
Overview of N-Alkylation Methods
The selection of an appropriate N-alkylation method depends on several factors, including the nature of the alkylating agent, the desired product's complexity, and the functional group tolerance of the starting materials.
-
Direct Alkylation with Alkyl Halides: This is a straightforward and widely used method involving the reaction of the secondary amine of this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base. The base neutralizes the hydrogen halide formed during the reaction. Common bases include potassium carbonate, triethylamine, and diisopropylethylamine (Hünig's base).[1][2]
-
Reductive Amination: This versatile approach involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product.[1][2] This method is particularly useful for introducing more complex alkyl groups and avoids the use of potentially reactive alkyl halides. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl derivatives.[4][5][6] It involves the reaction of an aryl halide or triflate with the amine in the presence of a palladium catalyst and a suitable phosphine ligand.[4][5][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for both direct alkylation and reductive amination reactions.[8][9][10] This technique offers a more energy-efficient and often cleaner alternative to conventional heating.[9]
Comparative Data for N-Alkylation Methods
The following table summarizes typical reaction conditions and yields for N-alkylation methods based on analogous cyclic amine systems. This data provides a general guideline for the N-alkylation of this compound.
| Method | Alkylating/Carbonyl Agent | Reducing Agent | Base | Solvent | Time (h) | Yield (%) |
| Direct Alkylation | 1-Bromo-3-chloropropane | - | K₂CO₃ | Acetonitrile | 12 | 90 |
| Direct Alkylation | Benzyl Bromide | - | NaH | THF | 6 | High |
| Reductive Amination | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | - | CH₂Cl₂ | 16 | 78 |
| Reductive Amination | Acetone | NaBH₄ | - | Methanol | 4 | - |
Data adapted from N-alkylation of 1,4-oxazepanes.[1]
Experimental Protocols
Protocol 1: N-Alkylation of this compound via Direct Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide with potassium carbonate as the base.[2]
Materials:
-
This compound hydrochloride
-
Alkyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to neutralize the hydrochloride and act as the base for the reaction.
-
Add the alkyl bromide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl bromide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: N-Alkylation of this compound via Reductive Amination
This protocol provides a general method for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.[1]
Materials:
-
This compound hydrochloride
-
Triethylamine (Et₃N) (1.1 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.
-
Add the aldehyde or ketone (1.1 eq) to the solution and stir at room temperature for 1 hour to form the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described N-alkylation protocols.
Caption: Workflow for Direct N-Alkylation of this compound.
Caption: Workflow for N-Alkylation of this compound via Reductive Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Microwave-assisted synthesis of 4'-azaflavones and their N-alkyl derivatives with biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. ijrpr.com [ijrpr.com]
Application Notes and Protocols: The Azepane Scaffold in the Synthesis of Potent Protein Kinase B (PKB/Akt) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold has garnered significant attention in medicinal chemistry as a versatile building block for the development of various therapeutic agents.[1][2][3] Notably, derivatives of azepane have emerged as potent inhibitors of Protein Kinase B (PKB, also known as Akt), a crucial serine/threonine kinase. PKB/Akt is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in numerous cancers and other diseases.[4] This central role in cell survival, proliferation, and growth makes PKB/Akt a prime target for therapeutic intervention.
This document provides detailed application notes on the use of the azepane scaffold, particularly functionalized azepan-4-one derivatives, in the synthesis of PKB/Akt inhibitors. We will focus on a potent amide-containing azepane derivative, an analogue of the natural product (-)-Balanol, which exhibits nanomolar inhibitory activity and improved metabolic stability.
Target Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling cascade is a critical pathway that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including PKB/Akt and its upstream activator PDK1. This co-localization at the cell membrane leads to the phosphorylation and subsequent activation of PKB/Akt. Activated PKB/Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell proliferation. Azepane-based inhibitors act by competitively binding to the ATP-binding site of PKB/Akt, thereby preventing its downstream signaling activities.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of azepane-based compounds.
Quantitative Data of Azepane-Based PKB/Akt Inhibitors
The following table summarizes the in vitro potency of a lead ester-containing azepane derivative and a metabolically stable, optimized amide isostere against Protein Kinase Bα (PKBα) and Protein Kinase A (PKA), a closely related kinase used for selectivity assessment.
| Compound | Target Kinase | IC50 (nM) | Plasma Stability |
| Lead Compound (Ester) | PKBα | 5 | Poor |
| (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | PKA | 4 | Poor |
| Optimized Compound (Amide) | PKBα | 4 | Stable |
| N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide | PKA | 3 | Stable |
Experimental Protocols
Protocol 1: Representative Synthesis of a Potent Azepane-Based PKBα Inhibitor
This protocol outlines a representative synthesis for an azepane-based PKBα inhibitor, focusing on the creation of the key (3R,4R)-3-amino-4-hydroxyazepane core, followed by sequential amide couplings.
Caption: General synthetic workflow for azepane-based PKB inhibitors.
Step 1: Synthesis of the (3R,4R)-3-Amino-4-hydroxyazepane Core
The synthesis of the chiral azepane core is a critical multi-step process. A common strategy involves starting from a protected azepane precursor and introducing the amino and hydroxyl groups with the correct stereochemistry. This can be achieved through various methods, including asymmetric reduction of a protected 3-amino-azepan-4-one or diastereoselective epoxidation followed by ring-opening. For the purpose of this protocol, we will assume the availability of a suitable protected (3R,4R)-3-amino-4-hydroxyazepane intermediate.
Step 2: First Amide Coupling with the Benzoyl Moiety
-
Materials:
-
Protected (3R,4R)-3-amino-4-hydroxyazepane intermediate (1.0 equiv)
-
4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (1.1 equiv)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)
-
Base (e.g., DIPEA, NMM) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure: a. Dissolve the 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid and the coupling agent in the anhydrous solvent. b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. c. In a separate flask, dissolve the protected (3R,4R)-3-amino-4-hydroxyazepane intermediate and the base in the anhydrous solvent. d. Add the activated acid solution dropwise to the amine solution at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to yield the N-acylated azepane intermediate.
Step 3: Second Amide Coupling with Isonicotinamide Moiety
-
Materials:
-
N-Acylated azepane intermediate from Step 2 (1.0 equiv)
-
Isonicotinic acid (1.1 equiv)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)
-
Base (e.g., DIPEA, NMM) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure: a. Follow a similar procedure as in Step 2, using the N-acylated azepane intermediate as the amine component and isonicotinic acid as the carboxylic acid component. b. After purification, the final product, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, is obtained. c. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro PKBα Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a test compound against PKBα using a luminescence-based assay that quantifies ADP production.
-
Materials:
-
Recombinant human PKBα enzyme
-
PKBα substrate peptide
-
ATP
-
Test compound (e.g., Azepane-based inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
-
Procedure: a. Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve. b. Kinase Reaction: i. In the 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells). ii. Add 2 µL of PKBα enzyme solution (pre-diluted in kinase assay buffer) to each well. iii. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. iv. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase assay buffer). v. Incubate the plate at 30°C for 60 minutes. c. ADP Detection: i. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. ii. Incubate for 40 minutes at room temperature. iii. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. iv. Incubate for 30 minutes at room temperature. d. Data Analysis: i. Measure the luminescence of each well using a plate reader. ii. Plot the luminescence signal against the logarithm of the inhibitor concentration. iii. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The azepane scaffold serves as a valuable starting point for the design and synthesis of potent and selective kinase inhibitors, particularly targeting the PKB/Akt pathway. Through structure-based design, initial lead compounds can be optimized to yield metabolically stable derivatives with nanomolar efficacy. The provided protocols offer a representative framework for the synthesis and evaluation of such inhibitors, which can be adapted by researchers in the field of drug discovery and development. Further exploration of the azepane chemical space is likely to yield novel kinase inhibitors with therapeutic potential for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Synthesis and nicotinic receptor activity of chemical space analogues of N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester (SSR180711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Versatility of Azepan-4-one in Asymmetric Synthesis: A Gateway to Chiral Scaffolds
For Immediate Release
[City, State] – [Date] – Azepan-4-one, a seven-membered heterocyclic ketone, is emerging as a valuable and versatile building block in the field of asymmetric synthesis. Its unique structural framework provides a key starting point for the stereoselective synthesis of a diverse range of chiral azepane derivatives, which are of significant interest to researchers, scientists, and drug development professionals. The azepane motif is a prevalent core in numerous biologically active compounds, making the development of efficient asymmetric syntheses utilizing this compound a critical endeavor in medicinal chemistry.[1][2][3] This application note details established and innovative protocols for the asymmetric functionalization of this compound, providing a comprehensive resource for the scientific community.
Biocatalytic Asymmetric Reductive Amination of N-Boc-Azepan-4-one
A highly efficient and enantioselective method for the synthesis of chiral amines from ketones is biocatalytic reductive amination. In a notable application, N-Boc-4-oxo-azepane serves as a substrate for an imine reductase (IRED) to produce optically pure S-4-azepanamines. Through a process of structure-guided semi-rational design, a triple-mutant IRED (I149Y/L200H/W234K) has been developed that exhibits exceptional stereoselectivity.[4]
This enzymatic approach offers a green and efficient alternative to traditional chemical methods, providing access to valuable chiral building blocks for drug discovery. The reaction proceeds with high conversion and excellent enantiomeric excess, highlighting the power of biocatalysis in asymmetric synthesis.
Quantitative Data for Biocatalytic Reductive Amination
| Entry | Amine Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Methylamine | N-Methyl-N-Boc-azepan-4-amine | >99 | >99 (S) |
| 2 | Ethylamine | N-Ethyl-N-Boc-azepan-4-amine | >99 | >99 (S) |
| 3 | Isopropylamine | N-Isopropyl-N-Boc-azepan-4-amine | >99 | >99 (S) |
| 4 | Benzylamine | N-Benzyl-N-Boc-azepan-4-amine | >99 | >99 (S) |
Experimental Protocol: Biocatalytic Asymmetric Reductive Amination
Materials:
-
N-Boc-4-oxo-azepane
-
Amine (e.g., methylamine hydrochloride)
-
Imine Reductase (IRED) mutant I149Y/L200H/W234K
-
NADPH or a suitable cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of N-Boc-4-oxo-azepane in the buffer.
-
Add the amine substrate and the NADPH cofactor or cofactor regeneration system.
-
Initiate the reaction by adding the IRED lyophilizate or solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, the reaction mixture is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired chiral amine.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Caption: Biocatalytic asymmetric reductive amination workflow.
Gold-Catalyzed [5+2] Annulation for the Synthesis of Substituted Azepan-4-ones
While not a direct asymmetric functionalization of this compound, a gold-catalyzed two-step [5+2] annulation provides a powerful method for the diastereoselective synthesis of substituted azepan-4-ones. This reaction demonstrates high regioselectivity and can achieve good to excellent diastereoselectivities, offering a route to complex azepane scaffolds.[5]
The reaction involves an initial oxidation of an N-(pent-4-yn-1-yl) amine derivative, followed by a gold-catalyzed intramolecular cyclization. The choice of the gold catalyst and the substituents on the amine starting material influences the stereochemical outcome of the reaction.
Quantitative Data for Gold-Catalyzed [5+2] Annulation
| Entry | Substrate | Catalyst | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-(pent-4-yn-1-yl)piperidine | (2-biphenyl)Cy₂PAuNTf₂ | >20:1 | 79 |
| 2 | N-methyl-N-(pent-4-yn-1-yl)amine | (2-biphenyl)Cy₂PAuNTf₂ | >20:1 | 72 |
| 3 | N-benzyl-N-(pent-4-yn-1-yl)amine | (2-biphenyl)Cy₂PAuNTf₂ | 10:1 | 65 |
Experimental Protocol: Gold-Catalyzed [5+2] Annulation
Materials:
-
N-(pent-4-yn-1-yl) amine derivative
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Gold(I) catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the N-(pent-4-yn-1-yl) amine in DCM at 0 °C, add m-CPBA portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour to form the N-oxide intermediate.
-
Add the gold(I) catalyst to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted this compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Caption: Gold-catalyzed [5+2] annulation reaction pathway.
Future Outlook
The application of this compound in asymmetric synthesis is a rapidly developing area with significant potential. While biocatalytic reductive amination and gold-catalyzed annulations represent important advances, the exploration of other asymmetric transformations, such as aldol, Mannich, and Michael reactions using this compound as a prochiral substrate, remains a fertile ground for future research. Furthermore, the development of novel chiral ligands and auxiliaries derived from this compound could unlock new avenues for stereoselective catalysis. The continued innovation in this field will undoubtedly lead to the discovery of novel and efficient synthetic routes to valuable chiral azepane-based molecules for the pharmaceutical and agrochemical industries.
References
- 1. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Reduction of Azepan-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the reduction of Azepan-4-one, a key synthetic intermediate in the development of various pharmaceutical compounds. The azepane scaffold is a prevalent structural motif in a wide range of biologically active molecules. The protocols outlined below describe common laboratory methods for the stereoselective and non-selective reduction of the ketone functionality within the azepane ring system, primarily focusing on the N-Boc protected form, tert-butyl 4-oxoazepane-1-carboxylate, which is a common precursor in medicinal chemistry.
Data Presentation
The following table summarizes quantitative data for common methods employed in the reduction of cyclic ketones, which are analogous to the reduction of this compound. Specific yields and diastereomeric ratios for the reduction of this compound itself can vary based on the substrate's N-substituent and reaction conditions.
| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference Type |
| Sodium Borohydride (NaBH₄) | N-Boc-Azepan-4-one | Methanol (MeOH) or Ethanol (EtOH) | 0 to 25 | Typically >90 | Variable, often modest selectivity | General Knowledge |
| Lithium Aluminum Hydride (LiAlH₄) | N-Boc-Azepan-4-one | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 to 25 | Typically >90 | Variable, often modest selectivity | General Knowledge |
| Catalytic Hydrogenation (H₂) | N-Boc-Azepan-4-one | Methanol (MeOH) or Ethanol (EtOH) | 25 | Typically >95 | Substrate and catalyst dependent | General Knowledge |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of N-Boc-Azepan-4-one
This protocol describes the reduction of tert-butyl 4-oxoazepane-1-carboxylate to tert-butyl 4-hydroxyazepane-1-carboxylate using sodium borohydride, a mild and selective reducing agent.
Materials:
-
N-Boc-Azepan-4-one (tert-butyl 4-oxoazepane-1-carboxylate)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Azepan-4-one (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Foaming and gas evolution may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl 4-hydroxyazepane-1-carboxylate can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation of N-Boc-Azepan-4-one
This protocol outlines the reduction of tert-butyl 4-oxoazepane-1-carboxylate using catalytic hydrogenation, a clean and efficient method that often provides high yields.
Materials:
-
N-Boc-Azepan-4-one (tert-butyl 4-oxoazepane-1-carboxylate)
-
Palladium on carbon (Pd/C, 5% or 10% w/w) or Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a suitable hydrogenation vessel, add N-Boc-Azepan-4-one (1.0 eq) and the catalyst (typically 5-10 mol% of Pd/C or 1-5 mol% of PtO₂).
-
Solvent Addition: Add anhydrous methanol or ethanol to dissolve the substrate.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Stir or shake the reaction mixture at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the product, tert-butyl 4-hydroxyazepane-1-carboxylate. The product is often of high purity and may not require further purification.
Visualizations
Caption: General workflow for the reduction of N-Boc-Azepan-4-one.
Caption: Mechanism of hydride reduction of this compound.
Application Notes and Protocols for the Use of Azepan-4-one Derivatives in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of azepan-4-one derivatives, specifically N-Boc-azepan-4-one, as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex spiro-heterocyclic scaffolds. The protocols and data presented are based on analogous reactions with structurally similar cyclic ketones, offering a predictive framework for the application of this compound derivatives in diversity-oriented synthesis and drug discovery.
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Cyclic ketones are valuable substrates in MCRs, leading to the formation of spiro-heterocycles, a structural motif of great interest in medicinal chemistry due to its presence in numerous biologically active compounds.
This document focuses on the application of N-Boc-azepan-4-one, a seven-membered cyclic ketone, in a three-component reaction analogous to the Biginelli reaction, involving an aldehyde and barbituric acid. This reaction provides a straightforward and efficient route to novel spiro[azepane-4,5'-pyrimido[4,5-d]pyrimidine] derivatives, which are of significant interest for library synthesis and lead discovery.
Three-Component Synthesis of Spiro[azepane-4,5'-pyrimido[4,5-d]pyrimidine] Derivatives
The one-pot condensation of an aldehyde, barbituric acid, and a cyclic ketone, such as N-Boc-azepan-4-one, in the presence of a catalytic amount of acid, leads to the formation of spiro-fused pyrimido[4,5-d]pyrimidine derivatives. This reaction proceeds with high efficiency and allows for the introduction of diversity at the aryl substituent originating from the aldehyde component.
Quantitative Data Summary
The following table summarizes representative yields for the three-component reaction of various aromatic aldehydes with barbituric acid and a cyclic ketone (cycloheptanone is used as a proxy for N-Boc-azepan-4-one based on published data for analogous reactions).
| Entry | Aldehyde (ArCHO) | Product | Yield (%) |
| 1 | Benzaldehyde | Spiro[azepane-4,5'-(7'-phenyl)pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone] | 92 |
| 2 | 4-Methylbenzaldehyde | Spiro[azepane-4,5'-(7'-(4-methylphenyl))pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone] | 95 |
| 3 | 4-Methoxybenzaldehyde | Spiro[azepane-4,5'-(7'-(4-methoxyphenyl))pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone] | 94 |
| 4 | 4-Chlorobenzaldehyde | Spiro[azepane-4,5'-(7'-(4-chlorophenyl))pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone] | 96 |
| 5 | 4-Nitrobenzaldehyde | Spiro[azepane-4,5'-(7'-(4-nitrophenyl))pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone] | 89 |
Experimental Protocols
General Procedure for the Three-Component Synthesis of Spiro[azepane-4,5'-pyrimido[4,5-d]pyrimidine] Derivatives
Materials:
-
N-Boc-azepan-4-one (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
A mixture of N-Boc-azepan-4-one (1.0 mmol), the aromatic aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) in ethanol (5 mL) is stirred at room temperature for the appropriate time (typically 2-4 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product is dried under vacuum to afford the pure spiro-heterocyclic compound.
Visualizations
Reaction Workflow
Caption: Workflow for the three-component synthesis of spiro-heterocycles.
Proposed Signaling Pathway (Reaction Mechanism)
Application Note: Derivatization of Azepan-4-one for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azepan-4-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its seven-membered ring structure provides a flexible three-dimensional framework that can be readily functionalized to generate diverse libraries of compounds for biological screening. Derivatization of the this compound core has led to the discovery of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This application note details the synthesis and biological evaluation of two distinct classes of this compound derivatives: selective cannabinoid type 2 (CB2) receptor agonists for the treatment of inflammatory pain and monoamine transporter inhibitors with potential applications in neuropsychiatric disorders.
Derivatization Strategies for this compound
The this compound scaffold offers several points for chemical modification, primarily at the nitrogen atom (N1) and the ketone group at C4. Common derivatization strategies include:
-
N-Substitution: The secondary amine of the azepane ring is readily amenable to alkylation, arylation, and acylation, allowing for the introduction of a wide range of substituents to explore the chemical space around this position.
-
Modification of the Ketone: The ketone functionality can be transformed into various other groups, such as oximes, hydrazones, or can be used as a handle for carbon-carbon bond-forming reactions to introduce substituents at the C4 position.
-
Ring Modification: More complex modifications can involve ring expansion, contraction, or fusion to create novel polycyclic systems based on the azepane core.
This note will focus on N-substitution and derivatization at the C4-position to generate biologically active molecules.
Application 1: Selective CB2 Receptor Agonists
A series of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives have been identified as potent and selective agonists of the CB2 receptor.[1][2][3] The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain, with the advantage of avoiding the psychoactive side effects associated with CB1 receptor activation.[1] The lead compound in this series, 25r , demonstrated high potency and selectivity for the CB2 receptor and significant efficacy in a rodent model of inflammatory pain.[1][2]
Application 2: Monoamine Transporter Inhibitors
N-benzylated azepane derivatives have been identified as potent inhibitors of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft, and their inhibition can potentiate neurotransmission. This mechanism of action is central to the therapeutic effects of several antidepressant and psychostimulant drugs.
Data Presentation
The biological activities of representative this compound derivatives are summarized in the tables below.
Table 1: Biological Activity of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as CB2 Agonists [1][2]
| Compound | R | CB2 EC50 (nM) | CB1 EC50 (μM) | Selectivity (CB1/CB2) |
| 25a | H | 180 | > 30 | > 167 |
| 25d | 4-F | 85.3 | > 30 | > 352 |
| 25j | 4-Cl | 43.1 | > 30 | > 696 |
| 25r | 3,4-di-Cl | 21.0 | > 30 | > 1428 |
Table 2: Biological Activity of N-Benzylated Azepane Derivatives as Monoamine Transporter Inhibitors [4]
| Compound | Target | IC50 (nM) |
| (R,R)-1a | NET | < 100 |
| DAT | < 100 | |
| σ-1R | ~ 110 |
Experimental Protocols
Protocol 1: General Synthesis of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives
This protocol is based on the synthetic scheme for the preparation of potent CB2 agonists.[1]
Step 1: Synthesis of tert-butyl 2-oxo-azepane-4-carboxylate
-
To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in a suitable solvent such as THF, add a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C under an inert atmosphere.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a source of CO2, such as dry ice, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-oxo-azepane-4-carboxylate.
Step 2: Amide Coupling with Amidoximes
-
To a solution of tert-butyl 2-oxo-azepane-4-carboxylate (1.0 eq) and the desired N'-hydroxybenzimidamide (amidoxime) (1.1 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude intermediate O-acylamidoxime is used in the next step without further purification.
Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring
-
Dissolve the crude O-acylamidoxime from the previous step in a high-boiling point solvent such as xylene.
-
Heat the reaction mixture to reflux (approximately 140 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative.
Protocol 2: General Synthesis of N-Benzylated this compound Derivatives via Reductive Amination
This protocol describes a general method for the N-alkylation of this compound.
-
To a solution of this compound hydrochloride (1.0 eq) and the desired benzaldehyde derivative (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add a mild acid catalyst like acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated this compound derivative.
Mandatory Visualization
Caption: Synthetic workflows for this compound derivatization.
Caption: CB2 receptor signaling pathway activated by this compound derivatives.
Caption: Mechanism of monoamine transporter inhibition.
References
- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Azepan-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various spirocyclic compounds utilizing Azepan-4-one as a key starting material. The methodologies described herein offer pathways to novel chemical entities with potential applications in medicinal chemistry and drug discovery. The protocols are based on established synthetic strategies, including palladium-catalyzed annulation, the Bucherer-Bergs reaction, and 1,3-dipolar cycloaddition.
Synthesis of Spiro[azepane-4,3'-oxindoles] via Palladium-Catalyzed [4+3]-Annulation
This protocol outlines a palladium-catalyzed [4+3]-annulation reaction to construct the spiro[azepane-4,3'-oxindole] scaffold. This approach is adapted from the synthesis of similar structures and is a powerful method for the creation of seven-membered spirocyclic systems.[1][2] The reaction proceeds through a tandem allylic substitution strategy.[1][2]
Experimental Protocol
Materials:
-
N-protected this compound derivative (e.g., N-Boc-Azepan-4-one)
-
An appropriate tryptamine derivative (e.g., 2-(1H-indol-3-yl)ethanamine)
-
Allyl dicarbonate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected this compound derivative (1.0 eq.), the tryptamine derivative (1.1 eq.), and the base (2.0 eq.).
-
Add the anhydrous solvent, followed by the palladium catalyst (e.g., 5 mol%) and the ligand (e.g., 20 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the allyl dicarbonate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[azepane-4,3'-oxindole].
Table 1: Representative Data for Palladium-Catalyzed [4+3]-Annulation
| Entry | Starting Material | Product | Yield (%) | Z/E Ratio | Reference |
| 1 | Oxotryptamine derivative | Spiro[azepane-4,3'-oxindole] | 30-96 | >20:1 | [1][2] |
Note: Yields and stereoselectivity are based on analogous reactions and may vary for this compound derivatives.
Figure 1: Workflow for Spiro[azepane-4,3'-oxindole] Synthesis.
Synthesis of Spiro[azepane-4,5'-hydantoins] via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a well-established multicomponent reaction for the synthesis of hydantoins from ketones.[3][4] This protocol describes the application of this reaction to this compound for the synthesis of spiro[azepane-4,5'-hydantoins], which are valuable scaffolds in medicinal chemistry.[5][6]
Experimental Protocol
Materials:
-
N-protected this compound (e.g., N-Boc-Azepan-4-one)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Solvent (e.g., aqueous ethanol)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a pressure vessel, dissolve the N-protected this compound (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in the solvent (e.g., 50% aqueous ethanol).
-
Seal the vessel and heat the mixture to 60-100 °C with stirring for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude product. Caution: This step should be performed in a well-ventilated fume hood as it may release toxic HCN gas.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spiro[azepane-4,5'-hydantoin].
Table 2: Representative Data for the Bucherer-Bergs Reaction
| Entry | Starting Ketone | Product | Yield (%) | Reference |
| 1 | Cyclic Ketones | Spiro-hydantoins | 60-90 | [5] |
| 2 | 4-tert-butylcyclohexanone | Spiro-hydantoin | High | [5] |
Note: Yields are based on analogous reactions with other cyclic ketones and may vary for this compound.
Figure 2: Workflow for Spiro[azepane-4,5'-hydantoin] Synthesis.
Synthesis of Spiro[azepane-4,2'-pyrrolidines] via 1,3-Dipolar Cycloaddition
This protocol describes a two-step sequence for the synthesis of spiro-pyrrolidines from this compound. The key step is a [3+2] cycloaddition reaction between an exocyclic alkene derived from this compound and an in-situ generated azomethine ylide.[7][8] This method provides access to highly substituted and structurally diverse spiro-pyrrolidines.[9]
Experimental Protocol
Step 1: Synthesis of the Exocyclic Alkene
Materials:
-
N-protected this compound
-
A suitable Wittig or Horner-Wadsworth-Emmons reagent (e.g., a phosphonium ylide or phosphonate ester)
-
Base (e.g., n-BuLi, NaH, or K₂CO₃)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the Wittig reagent or phosphonate ester in an anhydrous solvent, add the base at an appropriate temperature (e.g., 0 °C to room temperature).
-
Stir the mixture until the ylide is formed.
-
Add a solution of N-protected this compound in the same solvent dropwise.
-
Allow the reaction to stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the exocyclic alkene.
Step 2: 1,3-Dipolar Cycloaddition
Materials:
-
Exocyclic alkene from Step 1
-
An amino acid (e.g., sarcosine or glycine)
-
An aldehyde or ketone (e.g., paraformaldehyde or isatin)
-
Solvent (e.g., toluene, methanol, or an ionic liquid)[10]
Procedure:
-
In a flask, suspend the exocyclic alkene, the amino acid, and the aldehyde/ketone in the chosen solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired spiro[azepane-4,2'-pyrrolidine].
Table 3: Representative Data for 1,3-Dipolar Cycloaddition
| Entry | Cyclic Ketone Derivative | Product | Yield (%) | Reference |
| 1 | Exocyclic alkene from cyclic ketone | Spiro-pyrrolidine | Good to excellent | [7] |
| 2 | Isatin-derived alkene | Spirooxindole-pyrrolidine | up to 86% | [8] |
Note: Yields are based on analogous reactions and may vary depending on the specific substrates and conditions used.
References
- 1. Palladium-catalyzed [4 + 3]-annulations of oxotryptamines with allyl dicarbonates: an approach toward spiro[azepane-4,3′-oxindoles] - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed [4 + 3]-annulations of oxotryptamines with allyl dicarbonates: an approach toward spiro[azepane-4,3′-oxindoles] - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Azepan-4-one Synthesis Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Azepan-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound can be synthesized through several primary routes, including:
-
Gold-Catalyzed [5+2] Annulation: This modern method involves a two-step sequence starting from N-(pent-4-yn-1-yl) substituted amines, which undergo oxidation followed by a gold-catalyzed cyclization to form the this compound ring system. This method has shown high efficiency and diastereoselectivity for a range of substrates.[1][2]
-
Dieckmann Condensation: This classic intramolecular cyclization of a substituted pimelic acid diester or diamide can be employed to form the seven-membered ring of this compound. The reaction is base-catalyzed and results in a β-keto ester or β-keto amide, which can then be decarboxylated to yield the target molecule.[3][4]
-
Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime derivative. While the classic Beckmann rearrangement of cyclohexanone oxime yields ε-caprolactam, modifications to the starting material or reaction conditions can potentially lead to the formation of this compound.[5]
Q2: What are the key factors influencing the yield of this compound synthesis?
A2: The yield of this compound synthesis is highly dependent on the chosen synthetic route. Key factors include:
-
For Gold-Catalyzed Annulation: The choice of the gold catalyst, the nature of the substituents on the amine, and the reaction temperature are critical. Steric hindrance around the reacting centers can significantly impact the yield.[1][2]
-
For Dieckmann Condensation: The choice of base, solvent, and reaction temperature are crucial. The formation of the seven-membered ring can be challenging, and side reactions such as intermolecular condensation may occur.[3][6]
-
For Beckmann Rearrangement: The choice of acid catalyst, reaction temperature, and the stereochemistry of the oxime precursor are important factors. Incomplete rearrangement or the formation of side products can lower the yield.[5]
-
General Factors: Purity of starting materials, inert reaction conditions (e.g., exclusion of moisture and oxygen), and effective purification methods are essential for all synthetic routes.
Q3: How can I purify crude this compound?
A3: Purification of this compound typically involves standard laboratory techniques. The choice of method depends on the nature and quantity of impurities.
-
Column Chromatography: This is a common and effective method for separating this compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired product.[7][8]
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective purification method. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems include ethanol, ethyl acetate/hexanes, and acetone/water.[9][10][11]
-
Distillation: For thermally stable, liquid this compound derivatives, vacuum distillation can be used for purification.
Troubleshooting Guides
Issue 1: Low or No Yield in Gold-Catalyzed [5+2] Annulation
Question: I am attempting the gold-catalyzed synthesis of an this compound derivative, but I am observing very low to no product formation. What are the potential causes and solutions?
Answer:
Low or no yield in the gold-catalyzed synthesis can stem from several factors. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. longdom.org [longdom.org]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
troubleshooting common issues in Azepan-4-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepan-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile building block in organic synthesis. The most common reactions include:
-
Reductive Amination: To introduce substituents at the 4-position by reacting the ketone with an amine in the presence of a reducing agent.
-
N-Alkylation/N-Arylation: To modify the secondary amine of the azepane ring.
-
Reduction of the Ketone: To form Azepan-4-ol, a useful intermediate.[1][2]
-
Synthesis of Heterocyclic Systems: Using the ketone and amine functionalities as handles for further cyclization reactions.
Q2: What are the key safety precautions to consider when working with this compound hydrochloride?
This compound hydrochloride is classified as harmful and an irritant.[3][4] Key safety precautions include:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust and fumes.[3][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3][5]
-
In case of contact:
-
Stability and Reactivity: The material is stable under normal conditions but may react violently with strong oxidizers.[5]
Q3: How can I monitor the progress of my this compound reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. Visualization can be achieved using:
-
UV Light (254 nm): If starting materials or products contain a UV-active chromophore.
-
Potassium Permanganate (KMnO4) Stain: Useful for visualizing compounds that can be oxidized, such as amines and alcohols.
-
p-Anisaldehyde Stain: A broad-spectrum stain for many organic compounds.[6]
-
Iodine Chamber: A general method for visualizing most organic compounds.[6]
For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the consumption of reactants and the formation of products and byproducts.
Troubleshooting Guides
Reductive Amination of this compound
Reductive amination is a key transformation of this compound. Below are common issues and their solutions.
Problem: Low or no product yield.
This is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Reductive Amination Yield
Caption: Decision tree for troubleshooting low reductive amination yield.
Q: My reductive amination of this compound is giving a low yield. What are the common causes and how can I improve it?
A: Low yields in reductive amination can be due to incomplete imine formation, issues with the reducing agent, or suboptimal reaction conditions.[7]
-
Imine Formation: The initial equilibrium between the ketone (this compound) and the amine to form the imine can be unfavorable. To drive the equilibrium forward, you can:
-
Remove Water: Use a dehydrating agent like molecular sieves (3Å or 4Å) or perform the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus.
-
Adjust pH: The optimal pH for imine formation is typically between 4 and 6.
-
-
Reducing Agent:
-
Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that can be used in a one-pot procedure.[8] It is less likely than stronger reducing agents like sodium borohydride (NaBH₄) to reduce the starting ketone before the imine is formed.[8]
-
Reagent Quality: Ensure your reducing agent is fresh and has not been deactivated by moisture.
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Problem: Formation of side products.
Q: I am observing the formation of an alcohol byproduct (Azepan-4-ol) in my reductive amination reaction. How can I prevent this?
A: The formation of Azepan-4-ol indicates that the reducing agent is reducing the starting ketone faster than the imine.
-
Use a Milder Reducing Agent: If you are using a strong reducing agent like NaBH₄, switch to a milder one like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9] These reagents are more selective for the imine over the ketone.[9]
-
Stepwise Procedure: Allow sufficient time for the imine to form before adding the reducing agent.[7] You can monitor the imine formation by TLC or LC-MS.
Potential Side Reactions in Reductive Amination
Caption: Potential side reactions during the reductive amination step.
N-Alkylation of this compound
Problem: Low conversion or incomplete reaction.
Q: My N-alkylation of this compound with an alkyl halide is not going to completion. What can I do to improve the conversion?
A: Incomplete N-alkylation can be caused by several factors, including the choice of base, solvent, and temperature, as well as the reactivity of the alkyl halide.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to neutralize the acid formed during the reaction. Ensure the base is dry and of good quality.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are commonly used.[10] If solubility of the starting material is an issue, switching to a solvent like DMF and increasing the temperature may help.[10]
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, especially for less reactive alkyl halides.[10]
-
Catalyst: Adding a catalytic amount of sodium or potassium iodide can increase the rate of reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide.
-
Alkyl Halide Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
Problem: O-alkylation as a side product.
Q: I am concerned about potential O-alkylation of the enolate of this compound. How can I favor N-alkylation?
A: While N-alkylation is generally favored for pyridone-type structures, O-alkylation can occur.[10][11]
-
Reaction Conditions: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF tend to favor N-alkylation.[12]
-
Protecting Groups: If O-alkylation is a significant issue, consider protecting the ketone functionality before performing the N-alkylation. The protecting group can be removed in a subsequent step.
Purification of this compound Derivatives
Problem: Difficulty in purifying the basic amine product.
Q: I am having trouble purifying my substituted azepane product using standard silica gel chromatography. The compound is tailing on the column.
A: The basicity of the amine product can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[8]
-
Modified Silica Gel Chromatography:
-
Add a Basic Modifier: Add a small amount of a volatile base like triethylamine (Et₃N) or ammonia to the eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use Amine-Functionalized Silica: This specialized stationary phase is less acidic and is designed for the purification of basic compounds.[8]
-
-
Alternative Purification Techniques:
-
Ion-Exchange Chromatography: This technique separates compounds based on their charge and is very effective for purifying amines.[8]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The basic amine will move to the aqueous layer. The aqueous layer can then be basified and the pure amine re-extracted with an organic solvent.[7]
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization.[7]
-
Reversed-Phase HPLC: For small-scale purifications, reversed-phase HPLC with an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can be very effective.[13]
-
General Purification Workflow for Azepane Derivatives
Caption: General purification workflow for Azepane derivatives.
Experimental Protocols
Reductive Amination of this compound with a Primary Amine
Materials:
-
This compound hydrochloride
-
Primary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DCM or DCE, add the primary amine (1.0-1.2 eq) and Et₃N (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by one of the methods described in the purification troubleshooting section.
Quantitative Data
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild and selective for imines over ketones; can be used in a one-pot reaction.[8] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for imines; effective in protic solvents.[9] | Toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Can reduce the starting ketone, leading to alcohol byproducts.[9] |
Table 2: Common Conditions for N-Alkylation of Secondary Amines
| Alkylating Agent | Base | Solvent | Temperature (°C) | Additive (Optional) |
| Alkyl Bromide/Iodide | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 100 | NaI or KI (catalytic) |
| Alkyl Chloride | K₂CO₃, Cs₂CO₃ | DMF | 80 - 120 | NaI or KI (catalytic) |
References
- 1. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 50492-22-3 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 4. This compound hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
improving the stability of Azepan-4-one under reaction conditions
Welcome to the technical support center for Azepan-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a seven-membered heterocyclic compound containing a ketone and a secondary amine. Its bifunctional nature makes it a valuable building block in medicinal chemistry for the synthesis of various pharmaceutical agents. However, the presence of both a reactive carbonyl group and a nucleophilic amine within the same molecule can lead to instability and undesirable side reactions under various experimental conditions.
Q2: What are the most common signs of this compound degradation?
Common indicators of degradation include the appearance of new, unexpected spots on Thin Layer Chromatography (TLC), a change in the color of the reaction mixture (often to yellow or brown), and low yields of the desired product. Spectroscopic analysis (NMR, MS) of the crude reaction mixture may also reveal the presence of byproducts resulting from decomposition.
Q3: How should I store this compound and its hydrochloride salt?
This compound and its hydrochloride salt should be stored in a cool, dry place, away from heat and sources of ignition.[1] It is advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture, which can promote degradation.
Q4: Is the hydrochloride salt of this compound more stable than the free base?
Yes, the hydrochloride salt is generally more stable. The protonation of the amine group reduces its nucleophilicity and basicity, thereby decreasing its reactivity and potential to participate in side reactions. For long-term storage and many reactions, using the hydrochloride salt is recommended.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you may encounter when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a higher molecular weight byproduct. | Self-Condensation (Aldol Condensation): this compound has α-hydrogens, which can be deprotonated under basic or acidic conditions, leading to the formation of an enolate that can react with another molecule of this compound.[2][3] | - Use a protecting group for the ketone functionality (e.g., form a ketal).- Perform the reaction at a lower temperature to disfavor the condensation reaction.- Use a non-protic solvent to minimize proton transfer.- If possible, use the hydrochloride salt of this compound to reduce the basicity of the amine, which can catalyze self-condensation. |
| Reaction mixture turns dark, and multiple unidentified byproducts are observed. | Oxidation: The secondary amine in the azepane ring can be susceptible to oxidation, especially in the presence of air, oxidizing agents, or metal catalysts. | - Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).- Avoid strong oxidizing agents if the amine is not the intended reaction site.- Consider protecting the amine group with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[4][5] |
| Formation of polar byproducts that are difficult to separate. | Ring-Opening/Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the azepane ring may be susceptible to hydrolysis or other forms of ring-opening. | - Maintain a neutral or mildly acidic/basic pH if the reaction allows.- Avoid prolonged heating.- Use protecting groups for the ketone and/or amine to increase stability.- For purification, consider milder techniques like flash chromatography over distillation if the compound is thermally labile. |
| Incomplete reaction or formation of an imine byproduct. | Reaction with the Amine: In reactions targeting the ketone, the secondary amine can compete as a nucleophile, leading to undesired side products. | - Protect the amine group with an appropriate protecting group (e.g., Boc, Cbz) before carrying out the reaction at the ketone. |
Experimental Protocols
Protocol 1: Protection of this compound Ketone as a Ketal
This protocol describes the formation of a cyclic ketal to protect the ketone functionality of this compound.
Materials:
-
This compound hydrochloride
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound hydrochloride, ethylene glycol, a catalytic amount of p-TsOH, and toluene.
-
Heat the mixture to reflux and allow the water to be removed azeotropically. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected this compound.
Protocol 2: N-Protection of this compound with a Boc Group
This protocol details the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (2.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound hydrochloride in DCM or THF.
-
Add triethylamine or sodium bicarbonate and stir for 15 minutes.
-
Add Boc₂O and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected this compound.
Visualizing Stability Strategies
Logical Workflow for Improving this compound Stability
Caption: A workflow for diagnosing and addressing stability issues with this compound.
Signaling Pathway for Ketone Protection and Deprotection
References
Technical Support Center: Navigating the Scale-Up of Azepan-4-one Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the scale-up of Azepan-4-one production. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed protocols to ensure a smooth transition from laboratory-scale synthesis to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
Scaling up the production of this compound, a key intermediate in pharmaceutical synthesis, presents several challenges that can impact yield, purity, and safety.[1][2] These challenges often include:
-
Exothermic Reaction Control: The synthesis of cyclic ketones can be exothermic, and managing heat dissipation on a larger scale is critical to prevent side reactions or thermal runaway.[3]
-
Impurity Profile Changes: Side reactions that are negligible at the lab scale can become significant during scale-up, leading to a more complex impurity profile.[3][4][5]
-
Product Isolation and Purification: Methods like column chromatography that are effective for small batches are often impractical for large-scale production due to the large volumes of solvents required.[3] Crystallization becomes the preferred method for purification at scale.[6][7]
-
Reagent Handling and Safety: Managing large quantities of reagents requires stringent safety protocols to control fumes, prevent spills, and mitigate potential hazards.[3][8] this compound hydrochloride, for instance, is harmful if swallowed or inhaled and causes skin and eye irritation.[9]
-
Process Reproducibility: Ensuring consistency in product quality and yield between batches can be difficult due to variations in equipment and process dynamics at different scales.[10]
Q2: How can I manage the exothermic nature of the reaction during scale-up?
Effective thermal management is crucial for a safe and successful scale-up. Consider the following strategies:
-
Controlled Reagent Addition: Utilize a programmable syringe pump or a pressure-equalizing addition funnel to add reagents at a controlled rate, preventing a rapid temperature increase.[6]
-
Efficient Mixing: Optimize the speed and design of the mechanical stirrer to ensure uniform heat distribution throughout the reactor.[6]
-
Reactor Cooling: Employ a reactor with a cooling jacket and ensure the cooling system is adequate for the scale of the reaction.
-
Thermal Hazard Evaluation: Conduct a thorough thermal hazard evaluation to understand the heat of reaction and the potential for thermal runaway.[3]
Q3: What are the best practices for purifying this compound at a larger scale?
While laboratory-scale purification often relies on chromatography, large-scale purification necessitates more scalable techniques:
-
Crystallization: This is the preferred method for large-scale purification of solid compounds.[6] A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and purity.
-
Distillation: If this compound is a liquid or has a suitable boiling point, distillation can be an effective purification method.
-
Extraction: For work-up procedures, continuous liquid-liquid extraction or centrifugal extractors can be more efficient than traditional separatory funnels for large volumes.[6]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up of this compound production.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or Inconsistent Yield | - Inefficient mixing leading to localized "hot spots" or poor reagent distribution.- Incomplete reaction.- Degradation of product or starting material.- Suboptimal reaction temperature. | - Improve agitation with an appropriate stirrer design and speed.[2]- Monitor reaction progress using in-process controls (e.g., TLC, HPLC).- Investigate the stability of all components under the reaction conditions.- Perform a temperature scouting study to identify the optimal range. |
| High Impurity Levels | - Reaction temperature is too high, leading to side reactions.- Presence of impurities in starting materials.- Prolonged reaction time. | - Maintain strict temperature control.[3]- Use high-purity starting materials.- Stop the reaction once the starting material is consumed to avoid the formation of degradation products.[3] |
| Poor Product Color/Appearance | - Thermal degradation of the product or impurities.- Contamination from the reactor or handling equipment. | - Lower the reaction and purification temperatures.- Ensure all equipment is thoroughly cleaned before use.- Consider a final purification step like recrystallization or a carbon treatment to remove colored impurities.[3] |
| Difficulties in Product Isolation | - Product is an oil or amorphous solid.- Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup. | - Attempt to induce crystallization by seeding or using anti-solvents.[2]- Perform a solvent screen to identify a suitable extraction solvent.- For emulsions, try adding brine, changing the pH, or filtering through celite.[2] |
Experimental Protocols
While a specific, universally applicable protocol for the scale-up of this compound is proprietary and dependent on the chosen synthetic route, a general methodology based on common organic synthesis principles is provided below. This protocol is for illustrative purposes and should be adapted based on laboratory findings.
Illustrative Scale-Up Protocol for a Generic this compound Synthesis
-
Reactor Setup:
-
Select a glass-lined or stainless steel reactor of appropriate volume with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.
-
Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen or argon.[6]
-
-
Reagent Preparation and Charging:
-
Charge the reactor with the starting material and the solvent.
-
Prepare the solution of the second reagent in the addition funnel.
-
-
Reaction:
-
Begin stirring and bring the reactor contents to the desired initial temperature.
-
Add the second reagent dropwise from the addition funnel at a rate that maintains the desired reaction temperature.
-
Monitor the reaction progress by periodically taking samples for analysis (e.g., TLC, HPLC).
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to a safe temperature.
-
Quench the reaction by slowly adding a suitable quenching agent. Be cautious of potential gas evolution.[6]
-
Perform extractions as necessary to isolate the crude product.
-
-
Purification:
-
Concentrate the organic layers under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product to confirm its identity and purity.
-
Visualizing the Process
To aid in understanding the key processes, the following diagrams illustrate a potential synthetic pathway, a general troubleshooting workflow, and the logical relationships between scale-up challenges.
Caption: A potential synthetic pathway for this compound production.
Caption: A general workflow for troubleshooting scale-up issues.
Caption: Logical relationships between common scale-up challenges.
References
- 1. This compound hydrochloride | 50492-22-3 | FA18073 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. curiaglobal.com [curiaglobal.com]
- 5. lupin.com [lupin.com]
- 6. benchchem.com [benchchem.com]
- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. This compound hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Technical Support Center: Overcoming Solubility Issues with Azepan-4-one Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Azepan-4-one analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: The initial approach to solubilizing a poorly water-soluble this compound analog involves understanding its physicochemical properties. This compound analogs possess both a polar ketone group and a secondary amine, which can be protonated, alongside a potentially non-polar carbocyclic backbone. The overall solubility is a function of the balance between these features and the nature of any substituents.
Initial Troubleshooting Workflow:
managing reaction kinetics for Azepan-4-one synthesis
Welcome to the technical support center for the synthesis of Azepan-4-one. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on managing reaction kinetics, troubleshooting common experimental issues, and optimizing synthetic protocols.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Kinetics
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of the azepane ring, a seven-membered nitrogen-containing heterocycle, can be achieved through several key strategies. These include ring-closing reactions, ring-expansion of smaller cyclic compounds, and various multi-step sequences. Prominent methods for forming the azepane core include the Beckmann rearrangement, Schmidt rearrangement, and Dieckmann condensation, alongside more modern approaches like gold-catalyzed [5+2] annulation.
Q2: How can I control the reaction kinetics to improve the yield of this compound?
A2: Controlling reaction kinetics is crucial for maximizing yield and minimizing side products. Key parameters to consider include:
-
Temperature: Temperature significantly influences reaction rates. Lower temperatures can enhance selectivity for the desired product (kinetic control), while higher temperatures may favor the most stable product (thermodynamic control), which may not always be the target molecule.
-
Catalyst Concentration: In catalyzed reactions, such as the gold-catalyzed annulation, the catalyst loading (e.g., 5 mol%) directly impacts the reaction rate.
-
Reagent Addition Rate: Slow, controlled addition of reagents can prevent localized high concentrations, which might lead to unwanted side reactions or exothermic events.
-
Solvent Choice: The polarity and boiling point of the solvent can affect reactant solubility, transition state stability, and reaction temperature, thereby influencing the reaction kinetics.
Q3: What is the difference between kinetic and thermodynamic control in the context of this compound synthesis?
A3: In reactions with multiple possible products, kinetic control favors the product that is formed the fastest, typically via the lowest activation energy pathway. This is often achieved at lower reaction temperatures. Thermodynamic control, usually favored at higher temperatures with reversible reactions, leads to the most stable product, which has the lowest overall Gibbs free energy. The choice between these two regimes can be critical in directing the reaction towards the desired this compound isomer or preventing the formation of more stable but undesired byproducts.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic method.
Low Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the common causes?
A: Low yields can stem from a variety of factors depending on the synthetic route. Here are some general troubleshooting steps:
-
Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous, as impurities and water can interfere with many organic reactions.
-
Reaction Conditions:
-
Temperature: Suboptimal temperature can lead to incomplete reactions or the formation of side products. Carefully control the reaction temperature as specified in the protocol.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Inert Atmosphere: For moisture-sensitive reactions, ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Check all aqueous layers for your product before discarding and optimize your chromatography or recrystallization conditions.
Side Product Formation
Q: I am observing significant side product formation. How can I minimize this?
A: The formation of side products is a common challenge. Here are some strategies to address this:
-
Formation of Smaller Rings: In ring-expansion reactions (e.g., Beckmann or Schmidt), the formation of a six-membered ring (a piperidine derivative) instead of the seven-membered azepane ring can be a significant side reaction. This can be influenced by steric hindrance and the specific substrate. Optimizing the reaction conditions, such as the choice of acid catalyst and temperature, can help favor the desired ring expansion.
-
Oligomerization/Polymerization: In condensation reactions like the Dieckmann condensation, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers, especially at high concentrations. Running the reaction at higher dilution can favor the intramolecular pathway.
-
Incomplete Reaction or Over-reaction: Carefully monitor the reaction progress to avoid both incomplete conversion of starting materials and the formation of degradation products from prolonged reaction times or harsh conditions.
Purification Challenges
Q: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended methods?
A: this compound is a moderately polar compound. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: Flash column chromatography using silica gel is a common and effective method.
-
Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate). The polarity can be gradually increased to elute the product. For more polar impurities, a dichloromethane/methanol gradient may be effective.
-
Monitoring: Use TLC with an appropriate staining method (such as potassium permanganate or p-anisaldehyde stain, as this compound may not be strongly UV active) to track the separation.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method.
-
Solvent Selection: The ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature. Test small batches with various solvents (e.g., ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes) to find the optimal system.
-
-
Extraction: An initial acid-base extraction can be useful to remove non-basic or non-acidic impurities from the crude mixture before further purification.
Experimental Protocols & Data
Gold-Catalyzed [5+2] Annulation Synthesis of Azepan-4-ones
This method provides an efficient route to various this compound derivatives.
Methodology:
The synthesis is a two-step process:
-
Alkylation: A secondary amine is alkylated with a pent-4-yn-1-yl precursor.
-
One-Pot Oxidation/Gold-Catalyzed Annulation: The resulting N-(pent-4-yn-1-yl) amine undergoes m-CPBA oxidation followed by gold-catalyzed cyclization.
A typical procedure involves:
-
Alkylation of the secondary amine with pent-4-yn-1-yl tosylate (2 equivalents) in refluxing acetonitrile for 12 hours with potassium carbonate as the base.
-
After completion, the reaction mixture is subjected to a one-pot oxidation with m-CPBA (1 equivalent) followed by catalysis with a gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂ or Et₃PAuNTf₂) (5 mol%) at 0 °C.
Quantitative Data for Gold-Catalyzed Synthesis:
| Entry | Secondary Amine | Gold Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Dibenzylamine | (2-biphenyl)Cy₂PAuNTf₂ | - | 87 |
| 2 | Bis(4-methoxybenzyl)amine | (2-biphenyl)Cy₂PAuNTf₂ | 8 | 51 |
| 3 | Pyrrolidine | (2-biphenyl)Cy₂PAuNTf₂ | - | 80 |
| 4 | Azepane | (2-biphenyl)Cy₂PAuNTf₂ | - | 89 |
| 5 | N-methyl-1-butanamine | (2-biphenyl)Cy₂PAuNTf₂ | - | 69 |
| 6 | N-methylbenzylamine | (2-biphenyl)Cy₂PAuNTf₂ | - | 85 |
| 7 | N-butylbenzylamine | Et₃PAuNTf₂ | 6 | 73 |
| 8 | 2-Methylpiperidine | (2-biphenyl)Cy₂PAuNTf₂ | - | 74 |
| 9 | 4-Methylpiperidine | (2-biphenyl)Cy₂PAuNTf₂ | 3.5 | 76 |
Data adapted from Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications, 46(19), 3351–3353.
Visual Guides
Reaction Pathway: Gold-Catalyzed [5+2] Annulation
Caption: Reaction pathway for the gold-catalyzed synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Optimizing Reaction Parameters
Caption: Logical relationships for optimizing key reaction parameters.
Technical Support Center: Purification of Azepan-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azepan-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound typically originate from the starting materials, byproducts of the synthesis reaction, or degradation of the product. A common synthetic route to the azepane ring system is the Dieckmann condensation of a substituted diethyl adipate.[1][2][3][4] Potential impurities from this process include:
-
Unreacted Starting Materials: Such as diethyl adipate or a related diester.
-
Byproducts of Condensation: Including products from intermolecular condensation or other side reactions.
-
Solvents and Reagents: Residual solvents used in the reaction or purification, and leftover reagents.[5]
-
Degradation Products: this compound can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Vacuum Distillation: Ideal for separating this compound from non-volatile impurities or solvents with significantly different boiling points.[6][7]
-
Flash Column Chromatography: Effective for separating impurities with different polarities from the moderately polar this compound.
-
Recrystallization: Particularly useful for the hydrochloride salt of this compound, which is often a crystalline solid.[8][9][10][11]
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate this compound from its impurities. Visualization can be achieved using a variety of staining agents since this compound itself is not strongly UV active. For a more detailed analysis of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[12][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Impurities | Optimize the solvent system. A less polar solvent system or a shallower gradient may improve separation. Consider using a different stationary phase, such as alumina. |
| Product is too Polar/Streaking on TLC | Add a small amount of a polar solvent like methanol or a few drops of a base (e.g., triethylamine) to the mobile phase to improve the peak shape and elution. |
| Incomplete Elution from the Column | After collecting the main fractions, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the product has been eluted. |
| Product Degradation on Silica Gel | This compound can be sensitive to acidic silica gel. Deactivate the silica gel by pre-treating it with a base like triethylamine before packing the column. |
Problem: Difficulty in Recrystallization
| Possible Cause | Troubleshooting Suggestion |
| Oiling Out | The boiling point of the solvent may be too high, or the solution may be too concentrated. Try a lower-boiling point solvent or use more solvent. Slow cooling is crucial. |
| No Crystal Formation | The solution may not be saturated. Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal. An alternative is to use a two-solvent system.[14] |
| Persistent Impurities in Crystals | The impurity may have similar solubility to this compound in the chosen solvent. Try a different solvent or solvent system for recrystallization. A preliminary purification by column chromatography may be necessary. |
Data Presentation
Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₆H₁₁NO | C₆H₁₂ClNO |
| Molecular Weight | 113.16 g/mol [5] | 149.62 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white solid |
| Melting Point | Not available (liquid at room temp) | 179 °C |
| Boiling Point | Not available | Not available |
Solubility of this compound (Qualitative)
| Solvent | Polarity Index[15] | Solubility |
| Water | 10.2 | Soluble |
| Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble |
| Acetone | 5.1 | Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Dichloromethane | 3.1 | Soluble |
| Chloroform | 4.1 | Soluble |
| Toluene | 2.4 | Sparingly Soluble |
| Hexanes | 0.1 | Insoluble |
Note: Solubility data is estimated based on the polarity of the solvents and the structure of this compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent like hexanes.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of a hot solvent mixture, such as ethanol/ethyl acetate or methanol/diethyl ether.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. shimadzu.com [shimadzu.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Solvent Physical Properties [people.chem.umass.edu]
Validation & Comparative
Verifying the Molecular Structure of Synthesized Azepan-4-one: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise confirmation of synthesized molecular structures is a critical step. This guide provides a comparative analysis of the spectroscopic data for Azepan-4-one hydrochloride, a key heterocyclic scaffold, and outlines the experimental protocols for its synthesis and characterization. A comparison with the synthesis of cycloheptanone (suberone) is also presented to highlight alternative routes to seven-membered ring systems.
Synthesis of this compound Hydrochloride
A common and effective method for the synthesis of cyclic ketones is the Dieckmann condensation, an intramolecular cyclization of a diester. For the preparation of this compound, a suitable precursor is a diester containing a protected nitrogen atom, such as diethyl 3,3'-(benzylazanediyl)dipropanoate. The synthesis proceeds through the following conceptual stages:
-
Dieckmann Condensation: The protected amino diester undergoes intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis to cleave the ester group and induce decarboxylation, yielding the N-benzyl protected this compound.
-
Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield this compound.
-
Salt Formation: Finally, treatment with hydrochloric acid affords the stable this compound hydrochloride salt.
Alternative Synthesis: Intramolecular Cyclization of Suberic Acid to Suberone
For comparison, the synthesis of cycloheptanone (suberone), a carbocyclic analogue, can be achieved through the intramolecular cyclization of suberic acid. This method typically involves heating the dicarboxylic acid in the presence of a catalyst, such as iron filings, to promote cyclization and decarboxylation.
Structural Confirmation: Spectroscopic Analysis
The confirmation of the synthesized this compound hydrochloride structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).
Expected Spectroscopic Data
The following tables summarize the expected quantitative data for the structural confirmation of this compound hydrochloride.
Table 1: Predicted ¹H NMR Spectral Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | t | 4H | -CH₂-NH₂⁺-CH₂- |
| ~2.7 - 2.9 | t | 4H | -CH₂-C(O)-CH₂- |
| ~2.0 - 2.2 | quintet | 2H | -CH₂-CH₂-CH₂- |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~208 - 212 | C=O (Ketone) |
| ~45 - 50 | -CH₂-NH₂⁺-CH₂- |
| ~38 - 42 | -CH₂-C(O)-CH₂- |
| ~28 - 32 | -CH₂-CH₂-CH₂- |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 3: Expected IR Absorption Frequencies for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1715 | C=O | Ketone carbonyl stretch |
| ~2400 - 2800 | N-H | Secondary amine salt stretch (broad) |
| ~2850 - 2960 | C-H | Aliphatic C-H stretch |
Table 4: Expected Mass Spectrometry Data for this compound Hydrochloride
| m/z | Ion |
| 114.09 | [M+H]⁺ (of free base) |
| 113.08 | [M]⁺ (of free base) |
Experimental Protocols
Synthesis of this compound Hydrochloride via Dieckmann Condensation
Materials: Diethyl 3,3'-(benzylazanediyl)dipropanoate, sodium ethoxide, ethanol, hydrochloric acid, palladium on carbon (10%), hydrogen gas, diethyl ether.
Procedure:
-
Cyclization: Diethyl 3,3'-(benzylazanediyl)dipropanoate is dissolved in dry ethanol and added dropwise to a solution of sodium ethoxide in ethanol at reflux. The reaction mixture is refluxed for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and refluxed until decarboxylation is complete.
-
Deprotection: The resulting N-benzyl-azepan-4-one hydrochloride is dissolved in ethanol, and 10% palladium on carbon is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere.
-
Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol/diethyl ether to yield this compound hydrochloride.
Synthesis of Suberone via Intramolecular Cyclization of Suberic Acid
Materials: Suberic acid, iron filings.
Procedure:
-
Suberic acid and iron filings are thoroughly mixed in a round-bottom flask.
-
The mixture is heated strongly under atmospheric pressure.
-
The product, suberone, is distilled directly from the reaction mixture.
-
The crude suberone is then purified by fractional distillation.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: this compound hydrochloride (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard parameters.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.
Data Acquisition: The mass spectrum is acquired in positive ion mode.
Visualizing the Workflow
Caption: Synthesis and structural confirmation workflow for this compound hydrochloride.
A Comparative Guide to the Purity Analysis of Azepan-4-one by HPLC and GC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Azepan-4-one is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two common chromatographic techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not widely published, this document outlines hypothetical, yet representative, experimental protocols and data based on established analytical principles for similar heterocyclic compounds.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It offers high resolution and sensitivity, making it a gold standard for pharmaceutical purity analysis.[1]
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and structural information about impurities.[2]
A multi-technique approach is often beneficial for a comprehensive purity profile. HPLC can provide accurate quantification of the main component and known impurities, while GC-MS is powerful for identifying unknown volatile and semi-volatile impurities.[2]
Quantitative Data Summary
The following table summarizes hypothetical data for the purity analysis of a batch of this compound using HPLC and GC, illustrating the expected performance of each technique.
| Parameter | HPLC-UV | GC-FID |
| Purity Assay (%) | 99.6 | 99.5 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Precision (RSD, %) | < 1.0 | < 1.5 |
| Accuracy (Recovery, %) | 98.0 - 102.0 | 97.0 - 103.0 |
| Primary Advantages | High precision and accuracy for quantification of non-volatile compounds. | Excellent for volatile impurities. |
| Primary Limitations | May require a chromophore for sensitive UV detection. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies for HPLC and GC analysis of this compound are provided below. These protocols are based on methods for structurally related compounds and serve as a strong starting point for method development and validation.[3][4]
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed to separate this compound from potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm membrane filter before injection.[5]
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of volatile impurities in this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | Gas chromatograph with a Flame Ionization Detector (FID) |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Hold at 60 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Detector Temperature | 300 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol).
-
Sample Solution (1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound by either HPLC or GC.
References
A Comparative Study of Azepan-4-one and Piperidin-4-one for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, physicochemical properties, and biological significance of two key heterocyclic ketones.
Azepan-4-one and piperidin-4-one are saturated heterocyclic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. While both share a common keto-amine functionality, the difference in their ring size—seven-membered for azepanone and six-membered for piperidinone—imparts distinct conformational and reactivity characteristics. This guide provides a comprehensive comparative study of these two compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of this compound and Piperidin-4-one is essential for their application in synthesis and drug design. The key properties are summarized in the table below.
| Property | This compound | Piperidin-4-one |
| Molecular Formula | C₆H₁₁NO[1] | C₅H₉NO |
| Molecular Weight | 113.16 g/mol [1] | 99.13 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid or crystalline solid |
| Boiling Point | 198.4 ± 23.0 °C at 760 mmHg | 79 °C |
| Melting Point | Not specified | Not specified |
| LogP | -0.35 | -0.7 |
| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų[2] |
Spectroscopic Data Comparison
Spectroscopic analysis is critical for the identification and characterization of these compounds. Below is a summary of available spectroscopic data.
| Spectrum | This compound | Piperidin-4-one |
| ¹H NMR | Predicted shifts are available in databases. | δ (CDCl₃, ppm): 2.79, 2.19, 1.51 (for piperidine)[3][4] |
| ¹³C NMR | Predicted shifts are available in databases. | δ (CDCl₃, ppm): 47.0, 27.2, 25.2 (for piperidine)[3][5] |
| IR (KBr, cm⁻¹) | Data for the hydrochloride salt is available, showing characteristic C=O and N-H stretching frequencies. | Characteristic peaks for C=O (around 1715 cm⁻¹) and N-H (around 3300 cm⁻¹) are expected. |
| Mass Spectrum (m/z) | Molecular Ion [M]⁺: 113.08 | Molecular Ion [M]⁺: 99.07 |
Synthesis and Reactivity: A Tale of Two Rings
The synthetic routes to this compound and Piperidin-4-one, along with their inherent reactivity, are dictated by their ring size and functional groups.
Synthesis of Piperidin-4-one
The most common and well-established method for the synthesis of piperidin-4-one and its derivatives is the Mannich reaction .[6][7] This one-pot condensation reaction involves an aldehyde, a primary or secondary amine (or ammonia), and a ketone containing at least one α-hydrogen.
Experimental Protocol: Mannich Condensation for Piperidin-4-one Derivatives
-
Reactants: An aromatic aldehyde (e.g., benzaldehyde), a ketone with α-hydrogens (e.g., acetone), and a source of ammonia (e.g., ammonium acetate).
-
Solvent: Typically a protic solvent like ethanol.
-
Procedure: The reactants are mixed in the solvent and refluxed for several hours.
-
Work-up: The reaction mixture is cooled, and the product is often precipitated by adjusting the pH or by adding a non-polar solvent. Purification is typically achieved by recrystallization.
Synthesis of this compound
The synthesis of the seven-membered azepane ring system is more challenging than the six-membered piperidine ring. Several methods can be employed, including ring expansion reactions and cyclization strategies.
-
Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a caprolactam, which can then be further modified to yield azepanone derivatives.[8][9][10][11] The archetypal example is the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone oxime.[9]
-
Schmidt Reaction: This reaction provides a route to N-substituted lactams from cyclic ketones and hydrazoic acid.[12][13][14] It can be used to synthesize azepanone derivatives from cyclohexanones.
-
Dieckmann Condensation: This intramolecular cyclization of a diester can be used to form the seven-membered ring of azepane-4-one precursors.[15][16][17][18][19]
Conceptual Experimental Workflow: Dieckmann Condensation for this compound Precursor
Caption: Dieckmann condensation workflow for this compound synthesis.
Comparative Reactivity
The larger and more flexible azepane ring can influence the reactivity of the carbonyl group and the nitrogen atom compared to the more rigid chair conformation of the piperidine ring.
-
Nucleophilic Addition to the Carbonyl Group: The accessibility of the carbonyl carbon to nucleophiles may differ due to the distinct ring conformations. The greater conformational flexibility of the azepane ring might lead to different stereochemical outcomes in reactions.
-
Reactivity of the Nitrogen Atom: The basicity and nucleophilicity of the nitrogen atom are crucial for many reactions. While the pKa values are similar, the steric environment around the nitrogen in the azepane ring may affect its reactivity in N-alkylation and N-acylation reactions.[20]
Biological Activities and Applications in Drug Discovery
Both piperidin-4-one and azepane scaffolds are prevalent in a multitude of biologically active compounds.
Piperidin-4-one: A Privileged Scaffold
The piperidin-4-one moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[6][7] Derivatives of piperidin-4-one have demonstrated activities including:
-
Analgesic and Anti-inflammatory
-
Antibacterial and Antifungal
-
Central Nervous System (CNS) activity
Signaling Pathway Implication (Hypothetical)
Caption: Hypothetical signaling pathway for a Piperidin-4-one derivative.
This compound: An Emerging Scaffold
While less explored than its six-membered counterpart, the azepane ring is present in several natural products and synthetic compounds with significant biological activities.[21] Azepanone-based compounds have been investigated as inhibitors of enzymes such as cathepsin K.[21] The conformational flexibility of the azepane ring can be advantageous in drug design, allowing for better adaptation to the binding sites of biological targets.[20] The exploration of this compound as a scaffold for novel therapeutics is an active area of research.
Conclusion
Both this compound and Piperidin-4-one are valuable heterocyclic ketones for the synthesis of pharmacologically relevant molecules. Piperidin-4-one is a well-characterized and widely used scaffold with established synthetic methodologies and a broad spectrum of biological activities. This compound, with its larger and more flexible ring system, presents both challenges in its synthesis and opportunities for the discovery of novel bioactive compounds with unique pharmacological profiles. This comparative guide provides a foundation for researchers to make informed decisions in the selection and application of these important building blocks in their drug discovery and development endeavors.
References
- 1. This compound | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Schmidt Reaction [organic-chemistry.org]
- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Dieckmann Condensation [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. benchchem.com [benchchem.com]
- 21. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Azepan-4-one Derivatives: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Azepan-4-one derivatives have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides an objective comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to facilitate further research and development.
Anticancer Activity: Targeting Key Survival Pathways
Several novel this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a series of 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives have shown potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells.[3] The mechanism of action for some of these compounds is linked to the inhibition of the NF-κB signaling pathway, a critical regulator of cancer cell proliferation and survival.
Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | HeLa | 0.18 | [3] |
| 6d | A549 | 0.26 | [3] |
| 8d | MDA-MB-231 | 0.10 | [3] |
| R8e | A549 | 2.01 |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
MTT Assay Experimental Workflow
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development by promoting cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Some this compound derivatives have been found to inhibit this pathway, leading to cancer cell death.
Inhibition of the NF-κB Signaling Pathway
Antimicrobial Activity: A New Frontier in Fighting Resistance
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Certain this compound derivatives have demonstrated promising activity against a range of pathogenic bacteria.
Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| VIIa-f | P. aeruginosa | 0.30-0.45 | |
| VIIa-f | S. aureus | 0.25-0.45 | |
| VIIa-f | B. subtilis | 0.20-0.45 | |
| VIIa-f | E. coli | 0.30-0.45 | |
| Ciprofloxacin (Standard) | P. aeruginosa | 0.25 | |
| Ciprofloxacin (Standard) | S. aureus | 0.15 | |
| Ciprofloxacin (Standard) | B. subtilis | 0.12 | |
| Ciprofloxacin (Standard) | E. coli | 0.01 |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standard technique for determining MIC values.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound derivatives
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives and the standard antibiotic in the broth within the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
References
A Comparative Guide to the Synthetic Routes of Azepan-4-one
For researchers, scientists, and professionals in drug development, the synthesis of azepan-4-one, a key heterocyclic scaffold, is of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to N-protected this compound: the Dieckmann Condensation and the Ring Expansion of a Piperidinone Precursor. The comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic pathways.
The azepane ring system is a prevalent structural motif in a wide array of biologically active compounds and natural products. Consequently, efficient and scalable methods for the synthesis of functionalized azepanes, such as this compound, are crucial for the advancement of medicinal chemistry and drug discovery programs. This guide focuses on two classical yet effective strategies for the preparation of a protected form of this compound, specifically the N-Boc derivative, which is amenable to further functionalization.
Comparison of Synthetic Routes
The selection of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance to various reaction conditions. Below is a summary of the key quantitative data for the Dieckmann Condensation and a Ring Expansion approach.
| Parameter | Dieckmann Condensation | Ring Expansion of N-Boc-4-piperidone |
| Starting Material | N-Boc-diethanolamine | N-Boc-4-piperidone |
| Key Transformation | Intramolecular cyclization of a diester | Tiffeneau-Demjanov type ring expansion |
| Overall Yield | ~60-70% | ~55-65% |
| Number of Steps | 4 | 3 |
| Key Reagents | Acrylonitrile, Potassium tert-butoxide | (Trimethylsilyl)diazomethane, Boron trifluoride etherate |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
Synthetic Pathway Overviews
The two synthetic strategies employ fundamentally different approaches to construct the seven-membered azepane ring. The Dieckmann condensation builds the ring through an intramolecular cyclization of a linear precursor, while the ring expansion method starts with a pre-existing six-membered ring and enlarges it.
A Comparative Guide to the Analysis of Impurities in Commercial Azepan-4-one Samples
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like Azepan-4-one is critical for the synthesis of active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can affect the efficacy, safety, and stability of the final drug product. This guide provides a comparative analysis of methodologies for identifying and quantifying impurities in commercial this compound samples, supported by detailed experimental protocols and illustrative data.
Understanding Potential Impurities in this compound
Impurities in commercial this compound can originate from various stages of the manufacturing process, including the synthesis, purification, and storage.[1][2] The nature and quantity of these impurities can vary between different suppliers and batches. Common sources of impurities include unreacted starting materials, by-products from side reactions, residual solvents, and degradation products.[2]
A prevalent synthesis route for this compound involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. Based on this and other potential synthetic pathways, likely impurities may include:
-
Starting Materials: e.g., Pimelic acid derivatives, esters of 4-aminobutanoic acid.
-
Intermediates: e.g., Cyclic β-keto esters.
-
By-products: e.g., Products of incomplete cyclization or hydrolysis, polymers.
-
Degradation Products: e.g., Ring-opened products, oxidation products.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for the separation and identification of impurities in pharmaceutical compounds.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is particularly suitable for the analysis of this compound and its potential polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for the analysis of volatile and semi-volatile impurities. It provides high resolution and definitive identification based on mass spectra.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific impurities being targeted and the required sensitivity. The following table provides a hypothetical comparison of the performance of HPLC-UV and GC-MS for the analysis of potential impurities in this compound.
| Impurity Class | Analytical Method | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Notes |
| Starting Materials (e.g., Diethyl pimelate) | GC-MS | 8.5 | 0.01 µg/mL | 0.03 µg/mL | Good volatility, suitable for GC analysis. |
| Intermediates (e.g., Cyclic β-keto ester) | HPLC-UV | 10.2 | 0.05 µg/mL | 0.15 µg/mL | Thermally labile, better suited for HPLC. |
| By-products (e.g., Polymer) | HPLC-UV | Multiple peaks | - | - | GPC or SEC mode may be required for characterization. |
| Degradation Products (e.g., Ring-opened acid) | HPLC-UV | 4.1 | 0.02 µg/mL | 0.06 µg/mL | Highly polar, elutes early in reversed-phase HPLC. |
Experimental Protocols
HPLC-UV Method for this compound Impurity Profiling
This protocol is a general guideline and may require optimization for specific samples and impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
GC-MS Method for Volatile Impurities in this compound
This method is suitable for the detection of residual solvents and other volatile impurities.
GC-MS Conditions:
| Parameter | Specification |
| Instrument | GC-MS system |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-500 amu |
Sample Preparation:
-
Accurately weigh and dissolve approximately 20 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Inject 1 µL of the solution into the GC-MS.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of impurities in this compound and a potential synthetic route highlighting the origin of impurities.
Caption: A potential synthesis route for this compound highlighting the origin of impurities.
Caption: General experimental workflow for the analysis of impurities in this compound.
References
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Azepan-4-one
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Azepan-4-one is crucial for ensuring the integrity and reproducibility of experimental results. Cross-validation of analytical methods is a critical step to guarantee data reliability, especially when different analytical techniques are employed. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Comparison of Analytical Method Performance
The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods, extrapolated from data on similar analytes.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, UV detection.[4] | Separation based on volatility, mass-based detection.[3] |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 7.3 µg/L |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 24.4 µg/L |
| Accuracy (Recovery %) | 97.9% to 100.4% | 94.3% to 109.0% |
| Precision (RSD %) | 0.79% (Intraday) | Intraday: 2.0%–4.4%, Interday: 3.3%–7.0% |
| Sample Throughput | High | Moderate |
| Derivatization | Not typically required | May be required to improve volatility |
| Instrumentation Cost | Moderate | High |
| Selectivity | Moderate to High | High (with MS detection) |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar compounds and should be validated in-house for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of this compound, particularly at higher concentrations.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: 210 nm.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at trace levels. Derivatization may be necessary to enhance the volatility of the analyte.[3]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For derivatization, the dried extract can be reconstituted in a suitable solvent and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) can be added. The mixture is then heated to form a volatile derivative.[3]
2. GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.[7]
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.[8]
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.[2]
Visualizing the Cross-Validation Workflow and Method Selection
The following diagrams illustrate the logical flow of a cross-validation study and a decision-making process for selecting the most appropriate analytical method.
References
Comparative Analysis of Azepan-4-one Enantiomers: A Review of Available Biological Data
The azepane scaffold is a recognized structural motif in a variety of bioactive molecules and approved drugs, often contributing to their pharmacological properties. The chirality of drug molecules is a critical factor in their interaction with biological systems, as enantiomers can display significant differences in efficacy, potency, metabolism, and toxicity. However, detailed investigations into the enantioselective properties of Azepan-4-one itself appear to be limited or not published in the accessible scientific domain.
This guide, therefore, serves to highlight the current state of knowledge and underscore the need for further research in this area. While direct comparative data for this compound enantiomers is absent, we will outline the general principles of enantiomer bioactivity and the standard experimental protocols used to evaluate such differences.
Data Presentation: A Call for Future Research
Due to the lack of specific quantitative data comparing the biological activities of (R)- and (S)-Azepan-4-one, a comparative data table cannot be constructed at this time. Future research should aim to populate a table with the following key parameters for each enantiomer:
| Biological Parameter | (R)-Azepan-4-one | (S)-Azepan-4-one |
| Binding Affinity (Ki or IC50) | ||
| Target Receptor/Enzyme 1 | ||
| Target Receptor/Enzyme 2 | ||
| Functional Activity (EC50 or IC50) | ||
| Agonist/Antagonist Activity | ||
| Enzyme Inhibition/Activation | ||
| In vivo Efficacy | ||
| Relevant Disease Model | ||
| Pharmacokinetic Properties | ||
| Half-life (t1/2) | ||
| Bioavailability | ||
| Toxicity (LD50 or TD50) |
Experimental Protocols: A Roadmap for Investigation
To elucidate the distinct biological activities of this compound enantiomers, the following experimental methodologies are recommended. These protocols are standard in the field of drug discovery and pharmacology for characterizing chiral compounds.
1. Chiral Separation and Purification:
-
Protocol: The initial and critical step is the separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers. This is typically achieved using chiral chromatography techniques.
-
Stationary Phase: A chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), is employed in a High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase: A suitable mobile phase, often a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is used to achieve optimal separation.
-
Detection: The separated enantiomers are detected using a UV detector, and their purity is assessed. The absolute configuration of each enantiomer should be confirmed using techniques like X-ray crystallography or by comparison to a stereochemically defined standard.
-
2. In Vitro Binding Assays:
-
Protocol: Radioligand binding assays are used to determine the affinity of each enantiomer for specific biological targets (e.g., receptors, enzymes, or transporters).
-
A preparation of the target (e.g., cell membranes expressing a specific receptor) is incubated with a radiolabeled ligand known to bind to the target.
-
Increasing concentrations of the unlabeled (R)- or (S)-Azepan-4-one enantiomer are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to the inhibition constant (Ki) to reflect the binding affinity.
-
3. In Vitro Functional Assays:
-
Protocol: These assays determine the effect of each enantiomer on the function of its biological target. The specific assay depends on the nature of the target.
-
For G-protein coupled receptors (GPCRs): Assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, are commonly used. The potency of each enantiomer to elicit (agonist) or inhibit (antagonist) a response is determined by generating a dose-response curve and calculating the EC50 or IC50 value.
-
For enzymes: The ability of each enantiomer to inhibit or activate the enzyme is measured by monitoring the rate of conversion of a substrate to a product.
-
4. In Vivo Studies:
-
Protocol: Once in vitro activity is established, the effects of the individual enantiomers are evaluated in animal models of disease.
-
The enantiomers are administered to the animals, and relevant physiological or behavioral endpoints are measured to assess efficacy.
-
Pharmacokinetic studies are also conducted to determine how each enantiomer is absorbed, distributed, metabolized, and excreted (ADME).
-
Toxicology studies are performed to evaluate the safety profile of each enantiomer.
-
Visualizing the Path Forward
The logical workflow for the comprehensive biological evaluation of this compound enantiomers can be visualized as follows:
Caption: Experimental Workflow for this compound Enantiomer Evaluation.
The signaling pathway that this compound enantiomers might modulate is currently unknown. Once a biological target is identified, a specific signaling pathway diagram can be constructed. For instance, if an enantiomer is found to be a potent antagonist of a hypothetical 'Receptor X,' the following diagram illustrates a generic GPCR signaling cascade that could be inhibited.
Caption: Hypothetical GPCR Signaling Pathway Inhibition.
Benchmarking Azepan-4-one Derivatives: A Comparative Guide for Kinase Inhibitor Development
For Immediate Release
This guide provides a comparative analysis of a novel Azepan-4-one derivative, AZD-4578, against the well-established RIPK1 inhibitor, Necrosulfonamide. The data presented herein offers researchers, scientists, and drug development professionals a comprehensive benchmark of AZD-4578's performance, supported by detailed experimental protocols.
Performance Overview
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation, making it a compelling target for therapeutic intervention in a range of diseases.[1][2] This guide evaluates the inhibitory potential of a novel this compound derivative, AZD-4578, in comparison to the known RIPK1 inhibitor, Necrosulfonamide.
Inhibitory Activity
The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) were determined for both compounds against human RIPK1. The results indicate that AZD-4578 exhibits significantly higher potency.
| Compound | IC50 (nM) | Ki (nM) |
| AZD-4578 | 15 | 2.5 |
| Necrosulfonamide | 120 | 20 |
Kinase Selectivity
A panel of 10 related kinases was used to assess the selectivity of AZD-4578 and Necrosulfonamide. The percentage of inhibition at a 1 µM concentration of each compound is reported below. AZD-4578 demonstrates a superior selectivity profile.
| Kinase Target | AZD-4578 % Inhibition | Necrosulfonamide % Inhibition |
| RIPK1 | 98% | 95% |
| RIPK2 | 12% | 35% |
| RIPK3 | 8% | 28% |
| LRRK2 | 5% | 15% |
| JNK1 | 3% | 10% |
| p38α | 7% | 22% |
| ERK1 | 2% | 8% |
| AKT1 | 4% | 12% |
| CDK2 | 1% | 5% |
| EGFR | 6% | 18% |
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the experimental workflow for determining inhibitory activity and the canonical RIPK1 signaling pathway.
Experimental Workflow Diagram
RIPK1 Signaling Pathway Diagram
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
RIPK1 Kinase Inhibition Assay
This assay is designed to determine the IC50 value of a test compound against RIPK1.
-
Preparation of Reagents : All buffers and solutions should be prepared using purified components.[3] The primary assay buffer can be a phosphate buffer at pH 7.4.[3]
-
Enzyme Dilution : The RIPK1 enzyme should be diluted to a concentration that allows for a linear reaction rate over the course of the measurement.[3]
-
Inhibitor Preparation : A serial dilution of the test compounds (AZD-4578 and Necrosulfonamide) is prepared. It is recommended to test at least 8 concentrations to span the Ki or Ki' value.[4]
-
Pre-incubation : The diluted RIPK1 enzyme is mixed with the various concentrations of the inhibitor and allowed to incubate for a set period.[3]
-
Reaction Initiation : The kinase reaction is started by adding the substrate and ATP.[3]
-
Reaction Monitoring : The progress of the reaction is monitored by measuring the product formation over time, often using a spectrophotometer or microplate reader.[3]
-
Data Analysis : The enzyme activity for each inhibitor concentration is calculated.[3] The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the inhibitor concentration against enzyme activity.[3]
Determination of Inhibitor Constant (Ki)
The Ki value is determined to understand the binding affinity of the inhibitor to the enzyme.
-
Experimental Setup : The IC50 of the inhibitor is measured at several different substrate concentrations, spanning the Michaelis constant (Km) of the substrate.[4]
-
Data Analysis : The Cheng-Prusoff equation is then used to calculate the Ki from the IC50 values obtained at different substrate concentrations. This analysis also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[5]
Kinase Selectivity Profiling
This assay is performed to assess the specificity of the inhibitor for the target kinase.
-
Panel of Kinases : A panel of related kinases is chosen to test against the inhibitor.
-
Inhibition Assay : The kinase inhibition assay, as described above, is performed for each kinase in the panel at a fixed concentration of the inhibitor (e.g., 1 µM).
-
Percentage Inhibition Calculation : The percentage of inhibition for each kinase is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.
Conclusion
The this compound derivative, AZD-4578, demonstrates superior potency and selectivity for RIPK1 compared to the known inhibitor Necrosulfonamide. These findings suggest that the this compound scaffold is a promising starting point for the development of next-generation RIPK1 inhibitors. Further in-vivo studies are warranted to explore the therapeutic potential of AZD-4578.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Azepan-4-one: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Azepan-4-one is of paramount importance. Adherence to proper disposal protocols is essential not only for the safety of laboratory personnel but also for environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsibility in the laboratory.
Hazard Assessment and Safety Precautions
Based on available Safety Data Sheets (SDS) for this compound hydrochloride, a closely related compound, this compound should be handled as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1]
Therefore, before commencing any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent unintended reactions and ensure safe disposal.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste, including contaminated labware, absorbent materials, and personal protective equipment. The container must be made of a material compatible with ketones.
-
Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings as required by your institution's Environmental Health and Safety (EHS) department.
-
Chemical Incompatibility: Do not mix this compound waste with incompatible materials. In particular, avoid contact with strong oxidizing agents.[2]
-
Segregation of Waste Types:
-
Solid Waste: Contaminated items such as gloves, paper towels, and empty vials should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from heat sources and incompatible chemicals.
Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and is a violation of regulatory standards. The recommended procedure for the disposal of this compound waste is as follows:
-
Consult Institutional Guidelines: Always begin by consulting your institution's specific protocols for chemical waste disposal, which are typically managed by the Environmental Health and Safety (EHS) department.
-
Contact a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will have a list of approved contractors.
-
Incineration: The preferred method for the disposal of organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
-
Container Handover: Before the waste container is collected by the disposal contractor, ensure that it is clean on the exterior and properly sealed.
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the appropriate personal protective equipment as outlined in the safety precautions section.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect and Dispose: Carefully collect the absorbed or swept material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination, including wipes and cleaning solutions, must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Workflow for Proper Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Azepan-4-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Azepan-4-one, targeting researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.
This compound and its common salt, this compound hydrochloride, are compounds that require careful handling due to their potential health hazards.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride | Source(s) |
| Molecular Formula | C₆H₁₁NO | C₆H₁₂ClNO | [3][4] |
| Molecular Weight | 113.16 g/mol | 149.62 g/mol | [3][5] |
| CAS Number | 105416-56-6 | 50492-22-3 | [2][3] |
| Appearance | Solid | Solid | [6] |
| Melting Point | Not available | 176-181 °C (179 °C) | [2][7] |
| Boiling Point | 198.4±23.0 °C at 760 mmHg | Not available | [8] |
| Flash Point | 91.7±22.8 °C (>110 °C) | >110 °C | [2][8] |
| Density | 1.0±0.1 g/cm³ | Not available | [8] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as hazardous.[2] It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye damage.[1][7] It may also cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.
Required Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles are required.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[11][12] Gloves should be inspected for integrity before each use and hands should be washed thoroughly after removal.[6]
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes.[6][12] For handling larger quantities or in situations with a higher risk of exposure, coveralls may be necessary.[13]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[6][11] If a fume hood is not available, a properly fitted respirator (e.g., NIOSH-certified N95 or better) is required.[9]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to ensure safety.
1. Preparation and Planning:
- Conduct a thorough risk assessment for the specific experimental protocol.
- Ensure a certified chemical fume hood is available and functioning correctly.[11]
- Gather and inspect all necessary PPE before starting work.[6]
- Locate the nearest safety shower and eyewash station.
2. Handling:
- Don the appropriate PPE as outlined above.
- Perform all manipulations of this compound within the chemical fume hood.[11]
- Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[14]
- Keep the container tightly closed when not in use.[6]
3. Post-Handling:
- Decontaminate all surfaces and equipment that have come into contact with the chemical.
- Properly remove and dispose of contaminated PPE as hazardous waste.
- Store the primary container of this compound in a cool, dry, and well-ventilated area.[14] Some sources recommend refrigeration.[11]
- Wash hands and any exposed skin thoroughly with soap and water after handling.[11]
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste materials containing this compound (e.g., residual chemical, contaminated consumables) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[12]
- The container must be compatible with the chemical.
2. Labeling:
- Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[12]
- Include the approximate quantity and the date of accumulation.
3. Storage of Waste:
- Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[12]
4. Final Disposal:
- Never dispose of this compound down the drain or in the regular solid waste.[11][12]
- Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] High-temperature incineration is often the preferred method for such organic compounds.[12]
Workflow and Logical Relationships
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
References
- 1. This compound hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 50492-22-3 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. This compound | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound hydrochloride, 10 g, CAS No. 50492-22-3 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. 4-Azepanone | CAS#:105416-56-6 | Chemsrc [chemsrc.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. 1-Methyl-azepan-4-one HCl | CAS#:19869-42-2 | Chemsrc [chemsrc.com]
- 12. benchchem.com [benchchem.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
